ML406
Beschreibung
Eigenschaften
IUPAC Name |
1-[4-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-14(23)15-2-5-17(6-3-15)21-8-10-22(11-9-21)20(24)16-4-7-18-19(12-16)26-13-25-18/h2-7,12H,8-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJGPASMZSNEAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML406: A Targeted Inhibitor of Biotin Synthesis in Mycobacterium tuberculosis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
ML406 is a potent and selective small molecule inhibitor of 7,8-diaminopelargonic acid synthase (DAPA synthase), encoded by the bioA gene in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This enzyme is a critical component of the biotin biosynthesis pathway, which is essential for the survival and pathogenesis of Mtb. This compound exhibits significant anti-tubercular activity by targeting this pathway, which is absent in humans, presenting a promising therapeutic window. This document provides a comprehensive overview of this compound, including its target, mechanism of action, relevant quantitative data, detailed experimental protocols, and visualizations of the associated biological pathway and experimental workflows.
Target and Mechanism of Action
The designated molecular target of this compound is the Mycobacterium tuberculosis enzyme 7,8-diaminopelargonic acid synthase (BioA).[1] BioA is a pyridoxal 5'-phosphate (PLP)-dependent transaminase that catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), a key step in the biotin biosynthesis pathway.[1][2][3] Biotin is an essential cofactor for carboxylase enzymes involved in fatty acid biosynthesis and other vital metabolic processes in Mtb.[4][5] As Mycobacterium tuberculosis cannot acquire sufficient biotin from its host, it relies on its own de novo synthesis, making the biotin pathway an attractive target for novel anti-tubercular agents.[4][5] this compound acts as an inhibitor of BioA, thereby disrupting the production of biotin and leading to bacterial cell death.[1]
Quantitative Data
The inhibitory activity of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Description | Reference |
| BioA IC50 | 30 nM | Half-maximal inhibitory concentration against Mtb BioA enzyme. | [1] |
| WT Mtb (H37Rv) Growth Inhibition IC50 | 3.2 µM | Half-maximal inhibitory concentration against wild-type Mycobacterium tuberculosis (H37Rv) in the absence of biotin. | [1][6] |
| Selectivity over BioD | >100-fold | This compound shows high selectivity for BioA over BioD, another enzyme in the biotin synthesis pathway. | [1] |
Signaling Pathway
The following diagram illustrates the biotin biosynthesis pathway in Mycobacterium tuberculosis, highlighting the step inhibited by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Primary Assay: Coupled Fluorescent Dethiobiotin Displacement Assay for BioA Inhibition[1]
This assay measures the inhibition of BioA by quantifying the production of dethiobiotin (DTB) through a coupled reaction with BioD.
Materials:
-
BioA and BioD enzymes
-
7-keto-8-aminopelargonic acid (KAPA)
-
7,8-diaminopelargonic acid (DAPA)
-
ATP
-
Fluorescently labeled dethiobiotin (Fl-DTB)
-
Streptavidin
-
This compound and control compounds in DMSO
-
Assay buffer
-
1536-well assay plates
-
Viewlux plate reader
Procedure:
-
Compounds and controls are dispensed in an 8-point dose-response format (two-fold dilutions from 10 µM to 0.078 µM) in DMSO (7.5 nL) into 1536-well assay plates.
-
The substrate (KAPA), BioA enzyme, BioD enzyme, and a pre-quenched solution of Fl-DTB and streptavidin are added to the wells.
-
The reaction is incubated for a set period to allow for the enzymatic conversion of KAPA to DAPA by BioA, followed by the conversion of DAPA to DTB by BioD.
-
The newly synthesized DTB displaces the Fl-DTB from streptavidin, resulting in an increase in fluorescence.
-
The reaction is quenched with EDTA.
-
Fluorescence is measured using a Viewlux plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.
Secondary Assay: Whole-Cell Growth Inhibition of Mycobacterium tuberculosis (H37Rv)[1]
This assay determines the efficacy of this compound in inhibiting the growth of whole Mtb cells.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
This compound in DMSO
-
96-well microplates
-
Resazurin dye
-
Plate reader
Procedure:
-
A culture of M. tuberculosis H37Rv is grown to mid-log phase.
-
The bacterial culture is diluted to a specific optical density (OD).
-
This compound is serially diluted in DMSO and added to the wells of a 96-well plate.
-
The diluted bacterial suspension is added to each well.
-
The plates are incubated at 37°C for a defined period (typically 5-7 days).
-
Resazurin dye is added to each well, and the plates are incubated for an additional 16-24 hours.
-
The fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) is measured to assess cell viability (resazurin is reduced by viable cells to the fluorescent and colored resorufin).
-
The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration.
Experimental Workflow Diagram
The following diagram illustrates the workflow of the primary coupled fluorescent assay used to identify and characterize this compound.
References
- 1. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanism-Based Inactivation by Aromatization of the Transaminase BioA Involved in Biotin Biosynthesis in Mycobaterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Mycobacterium tuberculosis Transaminase BioA by Aryl Hydrazines and Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The Biotin Biosynthetic Pathway in Mycobacterium tuberculosis is a Validated Target for the Development of Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
ML406 as a BioA DAPA Synthase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ML406, a potent small molecule inhibitor of 7,8-diaminopelargonic acid (DAPA) synthase (BioA), a critical enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis. This document details the mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize this compound, offering a valuable resource for researchers in the field of anti-tubercular drug discovery.
The Biotin Biosynthesis Pathway: A Key Target in M. tuberculosis
Biotin (vitamin H) is an essential cofactor for carboxylase enzymes involved in crucial metabolic processes, including fatty acid biosynthesis.[1] Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on de novo biotin synthesis for survival and to establish and maintain infection, making the enzymes in this pathway attractive targets for novel therapeutics.[1][2] The biotin synthesis pathway involves four key enzymatic steps, starting from pimeloyl-CoA.[2][3]
The second step is catalyzed by 7,8-diaminopelargonic acid (DAPA) synthase, encoded by the bioA gene.[3][4] BioA is a pyridoxal 5'-phosphate (PLP)-dependent transaminase that catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to DAPA, utilizing S-adenosylmethionine (SAM) as the amino donor.[3][5] Genetic studies have validated BioA as a critical target for anti-tubercular drug development.[1]
This compound: A Potent Inhibitor of BioA
This compound is a small molecule probe identified for its potent inhibitory activity against M. tuberculosis BioA.[6] It serves as a valuable tool for studying the biotin biosynthesis pathway and as a lead compound for the development of novel anti-tubercular agents.
The inhibitory potency of this compound against BioA has been quantified, along with its activity against whole M. tuberculosis cells.
| Compound | Target | IC50 (nM) | Whole-Cell MIC (µM) | Reference |
| This compound | M. tuberculosis BioA | 30 | 3.2 (in biotin-free media) | [4][6] |
While detailed mechanistic studies for this compound are not extensively published, structure-guided optimization of related compounds suggests a competitive mode of inhibition. For instance, C48, a highly potent BioA inhibitor developed from a similar screening hit, was shown to be a competitive inhibitor with respect to KAPA.[7] This indicates that these inhibitors likely bind to the PLP-bound form of the enzyme, preventing the binding of the natural substrate, KAPA.
Experimental Protocols
The characterization of this compound and other BioA inhibitors relies on robust enzymatic and whole-cell assays. The following are detailed protocols for key assays used in the study of BioA inhibitors.
This continuous, coupled assay is a high-throughput method to measure BioA activity and inhibition.[6][8] The product of the BioA reaction, DAPA, is converted to dethiobiotin (DTB) by the downstream enzyme BioD. The newly synthesized DTB then displaces a fluorescently labeled DTB probe from streptavidin, resulting in an increase in fluorescence.
Materials:
-
BioA and BioD enzymes
-
KAPA (7-keto-8-aminopelargonic acid)
-
SAM (S-adenosylmethionine)
-
Fluorescently-labeled dethiobiotin (Fl-DTB)
-
Streptavidin
-
Assay Buffer: 100 mM Bicine, 50 mM NaHCO₃, 1 mM MgCl₂, 0.0025% Igepal CA630, pH 8.6
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well or 384-well black plates
Procedure:
-
Compound Plating: Dispense test compounds dissolved in DMSO into the wells of the assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Master Mix Preparation: Prepare a master mix containing BioD, BioA, KAPA, SAM, streptavidin, and the fluorescent DTB probe in the assay buffer. The final concentrations for a high-throughput screen are typically around 320 nM BioD, 50 nM BioA, 3 µM KAPA, 1 mM SAM, 20 nM fluorescent DTB, and 185 nM streptavidin.[6]
-
Assay Initiation: Dispense the master mix into the wells containing the test compounds to start the reaction.
-
Signal Detection: Immediately begin monitoring the increase in fluorescence over time (e.g., for 20-30 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 485 nm and emission at 530 nm).[6]
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., a four-parameter logistic equation) to determine the IC50 value.
An alternative method to quantify BioA activity involves the direct measurement of the product, DAPA, using o-phthalaldehyde (OPA). OPA reacts with the primary amine in DAPA in the presence of a thiol (like 2-mercaptoethanol) to form a fluorescent adduct that can be quantified.[5]
Materials:
-
BioA enzyme
-
KAPA and SAM
-
OPA reagent (o-phthalaldehyde and 2-mercaptoethanol in a suitable buffer)
-
Reaction Buffer (e.g., 100 mM TAPS buffer)
-
Test compounds
-
Fluorometer or plate reader
Procedure:
-
Enzymatic Reaction: Incubate BioA (e.g., 2 µM) with KAPA and SAM in the reaction buffer in the presence of test compounds at 37°C for a defined period (e.g., 10 minutes).
-
Derivatization: Stop the reaction and add the OPA reagent to the mixture.
-
Signal Detection: After a short incubation to allow for the derivatization reaction to complete, measure the fluorescence of the resulting adduct at an emission wavelength of ~470 nm with an excitation wavelength of ~410 nm.[5]
-
Data Analysis: The fluorescence intensity is proportional to the amount of DAPA produced. Calculate the percent inhibition for each compound concentration and determine the IC50 value as described above.
Selectivity and Preclinical Profile
A critical aspect of drug development is ensuring the selectivity of the inhibitor for its target enzyme over host enzymes or other bacterial enzymes. For BioA inhibitors, selectivity is often assessed against other PLP-dependent enzymes, such as aspartate transaminase (AST).[5] this compound has been shown to be a valuable probe, exhibiting stability in phosphate-buffered saline (PBS), as well as in human and murine plasma.[1][4]
| Parameter | Result | Reference |
| Solubility in PBS (pH 7.4, 1% DMSO) | 88.0 µM | [1] |
| Stability in human plasma (5 hrs) | >99% remaining | [1] |
| Stability in murine plasma (5 hrs) | >89% remaining | [1] |
| Human plasma protein binding | 99% | [1] |
| Mouse plasma protein binding | 82.6% | [1] |
Conclusion
This compound is a potent and selective inhibitor of M. tuberculosis BioA with demonstrated whole-cell activity. The availability of robust and high-throughput assays has facilitated the characterization of this and other BioA inhibitors. The data presented in this guide underscore the potential of targeting the biotin biosynthesis pathway for the development of new anti-tubercular therapeutics. This compound serves as an excellent chemical probe to further investigate the role of BioA in M. tuberculosis physiology and as a starting point for lead optimization campaigns.
References
- 1. An o-phthalaldehyde spectrophotometric assay for proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. A continuous fluorescence displacement assay for BioA: An enzyme involved in biotin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A continuous fluorescence displacement assay for BioA: an enzyme involved in biotin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
ML406: A Novel Inhibitor of Biotin Biosynthesis with Potent Anti-Tubercular Activity
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-tubercular properties of ML406, a novel small molecule inhibitor of 8-amino-7-oxononanoate synthase (BioA), a key enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis (Mtb). The validation of the biotin biosynthesis pathway as a critical target for anti-tubercular drug development underscores the significance of this compound as a promising lead compound.[1]
Quantitative Efficacy of this compound
This compound demonstrates potent inhibitory activity against both the enzymatic target, BioA, and the whole-cell growth of Mtb. The quantitative data are summarized in the table below.
| Parameter | Target/Strain | Value | Reference |
| IC50 | Mtb BioA Enzyme | 0.03 µM | [1] |
| IC50 | Wild-Type Mtb H37Rv (in the absence of biotin) | 3.2 µM | [1] |
| Selectivity | BioD | >100-fold vs. BioA | [1] |
Table 1: In Vitro Activity of this compound
Mechanism of Action: Targeting Biotin Biosynthesis
This compound exerts its anti-tubercular effect by inhibiting BioA, an enzyme essential for the biosynthesis of biotin.[1] Biotin is a vital cofactor for several carboxylases involved in fatty acid and amino acid metabolism in Mtb. The genetic validation of the biotin biosynthesis pathway has confirmed its essentiality for the establishment and maintenance of chronic tuberculosis infection, making it a highly attractive target for novel therapeutics.[1]
The diagram below illustrates the targeted step in the Mtb biotin biosynthesis pathway.
Figure 1: Inhibition of the Mtb Biotin Biosynthesis Pathway by this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the anti-tubercular activity of this compound.
M. tuberculosis BioA Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of BioA.
Figure 2: Workflow for the Mtb BioA Enzyme Inhibition Assay.
Detailed Protocol:
-
Protein Expression and Purification: The bioA gene from M. tuberculosis H37Rv is cloned into an expression vector and the protein is overexpressed in E. coli. The His-tagged BioA is then purified using nickel-affinity chromatography.[1]
-
Enzyme Assay: The assay is performed in a suitable buffer containing the purified BioA enzyme, its substrate 7-keto-8-aminopelargonic acid (KAPA), and the cofactor pyridoxal 5'-phosphate.
-
Compound Addition: this compound is added to the reaction mixture at a range of concentrations.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Detection: The formation of the product, 7,8-diaminopelargonic acid (DAPA), is measured. This can be done directly via liquid chromatography-mass spectrometry (LC-MS) or indirectly through a coupled enzyme assay.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.
Whole-Cell Growth Inhibition Assay (M. tuberculosis)
This assay determines the minimum inhibitory concentration (MIC) of a compound against replicating M. tuberculosis.
Figure 3: Workflow for the M. tuberculosis Whole-Cell Growth Inhibition Assay.
Detailed Protocol:
-
Bacterial Culture: M. tuberculosis H37Rv is cultured in a suitable liquid medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Compound Dilution: this compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: The bacterial culture is diluted to a standard inoculum size and added to each well of the microtiter plate.
-
Incubation: The plates are incubated at 37°C for a period of 7 to 14 days.
-
Growth Measurement: Bacterial growth is assessed using various methods, such as measuring the optical density at 600 nm (OD600), using a fluorescent viability dye like resazurin, or a colorimetric indicator.[2]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.[3]
Conclusion
This compound is a potent and selective inhibitor of Mtb BioA with demonstrated whole-cell activity against M. tuberculosis. Its novel mechanism of action, targeting the essential biotin biosynthesis pathway, makes it a valuable chemical probe for further investigation and a promising starting point for the development of new anti-tubercular agents. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound to advance its potential as a clinical candidate.
References
- 1. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]
ML406: A Potent Inhibitor of Biotin Biosynthesis in Mycobacterium tuberculosis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
ML406 is a small molecule inhibitor of 7,8-diaminopelargonic acid synthase (DAPA synthase), encoded by the bioA gene, a critical enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis. This pathway is essential for the survival of the bacterium, and its absence in mammals makes it an attractive target for the development of novel anti-tubercular agents. This compound demonstrates potent enzymatic inhibition and whole-cell activity against M. tuberculosis. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Properties
This compound, with the IUPAC name 1-(4-(4-(Benzo[d][1][2]dioxole-5-carbonyl)piperazin-1-yl)phenyl)ethanone, is a synthetic compound with the molecular formula C20H20N2O4.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-(4-(4-(Benzo[d][1][2]dioxole-5-carbonyl)piperazin-1-yl)phenyl)ethanone | [3] |
| Molecular Formula | C20H20N2O4 | [3] |
| Molecular Weight | 352.38 g/mol | [3] |
| CAS Number | 774589-47-8 | [3] |
Table 2: In Vitro Pharmacological and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| IC50 (Mtb BioA) | 30 nM | |
| IC50 (WT M. tuberculosis H37Rv) | 3.2 µM | |
| Plasma Stability (Human, 5h) | >99% remaining | |
| Plasma Stability (Murine, 5h) | >89% remaining | |
| Plasma Protein Binding (Human) | 99% | |
| Plasma Protein Binding (Mouse) | 82.6% | |
| Liver Microsome Stability (Human, 1h) | Stable | |
| Liver Microsome Stability (Murine, 1h) | Stable |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tubercular activity by inhibiting the enzyme BioA, a key component of the biotin biosynthesis pathway in Mycobacterium tuberculosis. Biotin is an essential cofactor for several carboxylases involved in fatty acid biosynthesis and gluconeogenesis. By blocking BioA, this compound prevents the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), thereby disrupting the entire biotin synthesis cascade and leading to bacterial cell death.
Caption: Biotin biosynthesis pathway in M. tuberculosis and the inhibitory action of this compound on BioA.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound (1-(4-(4-(Benzo[d][1][2]dioxole-5-carbonyl)piperazin-1-yl)phenyl)ethanone) can be achieved through a one-step amidation reaction.
Materials:
-
1-(4-(Piperazin-1-yl)phenyl)ethanone
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 1-(4-(piperazin-1-yl)phenyl)ethanone in anhydrous DCM.
-
Add triethylamine to the solution to act as a base.
-
Slowly add a solution of benzo[d][1][2]dioxole-5-carbonyl chloride in anhydrous DCM to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Caption: A simplified workflow for the synthesis of this compound.
Coupled Fluorescent Dethiobiotin Displacement Assay for BioA Inhibition
This assay measures the inhibition of BioA by coupling its activity to the subsequent enzyme in the pathway, BioD, and detecting the final product, dethiobiotin (DTB), using a fluorescent probe.
Materials:
-
This compound (or other test compounds) in DMSO
-
M. tuberculosis BioA and BioD enzymes
-
7-keto-8-aminopelargonic acid (KAPA)
-
S-adenosylmethionine (SAM)
-
ATP
-
Fluorescently labeled dethiobiotin (Fl-DTB)
-
Streptavidin
-
Assay buffer (e.g., 100 mM TAPS buffer)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Add test compounds at various concentrations to the wells of a 384-well plate.
-
Prepare a reaction mixture containing BioA, BioD, KAPA, SAM, ATP, and the Fl-DTB/streptavidin complex in the assay buffer.
-
Initiate the reaction by adding the reaction mixture to the wells containing the test compounds.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Measure the fluorescence intensity using a plate reader. Inhibition of BioA will result in a decrease in the production of DTB, leading to less displacement of Fl-DTB from streptavidin and thus a lower fluorescence signal.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Whole-Cell Growth Inhibition Assay against M. tuberculosis
This assay determines the minimum inhibitory concentration (MIC) of this compound against actively growing M. tuberculosis.
Materials:
-
This compound in DMSO
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
96-well microplates
-
Resazurin dye
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv at a specific optical density (e.g., OD600 of 0.05-0.1).
-
Add the bacterial inoculum to each well of the plate. Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add resazurin solution to each well and incubate for an additional 24 hours.
-
Determine the MIC by observing the color change from blue (no growth) to pink (growth). The MIC is the lowest concentration of the compound that prevents this color change. Alternatively, measure fluorescence or absorbance to quantify bacterial growth.
Conclusion
This compound is a promising small molecule inhibitor of M. tuberculosis BioA. Its potent enzymatic and whole-cell activity, coupled with favorable preliminary pharmacokinetic properties, make it a valuable lead compound for the development of new anti-tubercular drugs. The detailed chemical and biological information, along with the experimental protocols provided in this guide, should facilitate further research and development efforts targeting the essential biotin biosynthesis pathway of M. tuberculosis.
References
- 1. In Vitro Efficacies, ADME, and Pharmacokinetic Properties of Phenoxazine Derivatives Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(4-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)phenyl)ethan-1-one | 774589-47-8 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for ML406: An In Vitro Assay Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML406 is a potent inhibitor of 7,8-diaminopelargonic acid aminotransferase (BioA), an essential enzyme in the biotin synthesis pathway of Mycobacterium tuberculosis. This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including determination of its inhibitory potency against BioA, assessment of its whole-cell anti-tubercular activity, and a general workflow for cytotoxicity screening. The provided methodologies and data presentation formats are intended to support research and drug development efforts targeting tuberculosis.
Introduction
Biotin, a vital cofactor for carboxylase enzymes, is synthesized by Mycobacterium tuberculosis through a dedicated pathway, making the enzymes in this pathway attractive targets for novel anti-tubercular therapeutics. This compound has been identified as a specific inhibitor of BioA, the enzyme responsible for catalyzing the penultimate step in biotin biosynthesis. By targeting BioA, this compound effectively blocks the production of biotin, leading to inhibition of bacterial growth. These application notes provide a framework for the in vitro evaluation of this compound and similar compounds.
Data Presentation
Quantitative data for this compound's inhibitory activity should be summarized for clear interpretation and comparison.
| Parameter | Value | Description |
| IC50 | 155 nM | The half-maximal inhibitory concentration of this compound against M. tuberculosis BioA enzyme. |
| EC50 | 9.3 µM | The half-maximal effective concentration of this compound required to inhibit the growth of a biotin-limited M. tuberculosis strain. |
Signaling Pathway
The following diagram illustrates the biotin synthesis pathway in Mycobacterium tuberculosis, highlighting the role of BioA and the inhibitory action of this compound.
Caption: Biotin synthesis pathway in M. tuberculosis and the inhibitory target of this compound.
Experimental Protocols
BioA Enzymatic Assay
This protocol describes a method to determine the IC50 value of this compound against M. tuberculosis BioA.
Materials:
-
Recombinant M. tuberculosis BioA enzyme
-
KAPA (8-amino-7-oxononanoate) substrate
-
S-adenosyl methionine (SAM)
-
Pyridoxal 5'-phosphate (PLP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol)
-
This compound
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, BioA enzyme, PLP, and the this compound dilutions.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrates KAPA and SAM.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, depending on the specific detection method used (e.g., a coupled assay that measures a product of the reaction).
-
Calculate the initial reaction rates for each this compound concentration.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Whole-Cell Anti-Tubercular Activity Assay
This protocol outlines the determination of the EC50 of this compound against a biotin-limited M. tuberculosis strain.
Materials:
-
M. tuberculosis strain with limited biotin synthesis (e.g., a conditional knockout or a strain with a weakened promoter for a biotin synthesis gene).
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and a limiting concentration of biotin.
-
This compound
-
96-well microplates
-
Resazurin sodium salt solution
-
Incubator at 37°C with 5% CO2
Procedure:
-
Culture the M. tuberculosis strain to mid-log phase in biotin-replete medium, then wash and resuspend the cells in the biotin-limited medium.
-
Prepare serial dilutions of this compound in the biotin-limited 7H9 broth in a 96-well plate.
-
Add the bacterial suspension to each well. Include a no-drug control and a sterile medium control.
-
Seal the plate and incubate at 37°C for 5-7 days.
-
Add resazurin solution to each well and incubate for an additional 12-24 hours.
-
Measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm) to determine cell viability. A color change from blue to pink indicates bacterial growth.
-
Plot the cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Mammalian Cell Cytotoxicity Assay
This protocol provides a general method for assessing the cytotoxicity of this compound against a human cell line.
Materials:
-
Human cell line (e.g., HepG2, HEK293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial ATP-based assay kit)
-
Incubator at 37°C with 5% CO2
Procedure:
-
Seed the human cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the cells for 24-72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot this against the logarithm of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro characterization of this compound.
Caption: General experimental workflow for the in vitro characterization of this compound.
Application Notes and Protocols: Whole-Cell Growth Inhibition Assay Using ML406
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML406 is a potent small molecule inhibitor of 7,8-diaminopelargonic acid (DAPA) synthase (BioA), an essential enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1] The biotin synthesis pathway is a clinically validated target for the development of novel anti-tubercular agents, as biotin is essential for Mtb's survival and pathogenesis, and this pathway is absent in humans. These application notes provide a detailed protocol for assessing the whole-cell growth inhibitory activity of this compound against M. tuberculosis and offer insights into its mechanism of action.
Data Presentation
The following table summarizes the key quantitative data for this compound and a related compound.
| Compound | Target | Enzymatic IC50 (nM) | Whole-Cell Activity (MIC50 against Mtb H37Rv) | Reference |
| This compound | M. tuberculosis BioA (DAPA synthase) | 30 | Superior to CHM-1 | [1] |
| CHM-1 | M. tuberculosis BioA (DAPA synthase) | 440 | 50 µM | [1] |
Signaling Pathway
This compound targets the biotin biosynthesis pathway in Mycobacterium tuberculosis by inhibiting the enzyme BioA. This pathway is crucial for the production of biotin, an essential cofactor for several carboxylases involved in fatty acid biosynthesis and other vital metabolic processes.
Experimental Workflow
The following diagram outlines the general workflow for determining the whole-cell growth inhibition of this compound against Mycobacterium tuberculosis.
Experimental Protocols
Protocol 1: Whole-Cell Growth Inhibition Assay using Optical Density
This protocol is adapted from methods used for screening inhibitors of biotin biosynthesis in M. tuberculosis.[2]
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv wild-type, BioA underexpressing, and BioA overexpressing strains)
-
Sauton's medium
-
Biotin (for control experiments)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well microplates
-
Plate reader capable of measuring absorbance at 580 nm
-
Incubator (37°C)
Procedure:
-
Preparation of Mtb Culture:
-
Grow M. tuberculosis strains in Sauton's medium containing 1 µM biotin to an OD580 between 1.0 and 1.2.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet twice with biotin-free Sauton's medium.
-
Resuspend the cells in biotin-free Sauton's medium and dilute to a starting OD580 of 0.03.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in Sauton's medium to achieve final concentrations ranging from 0.2 µM to 50 µM.
-
-
Assay Setup:
-
Add 100 µL of the diluted Mtb culture to each well of a 96-well plate.
-
Add 100 µL of the this compound dilutions to the respective wells.
-
Include control wells:
-
No compound (vehicle control, e.g., DMSO).
-
Medium only (blank).
-
Wells with 1 µM biotin to confirm on-target activity (growth should be rescued).
-
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 14 days.
-
-
Data Acquisition and Analysis:
-
After the incubation period, measure the optical density at 580 nm using a plate reader.
-
Calculate the percentage of growth inhibition for each this compound concentration relative to the vehicle control.
-
Determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of this compound that inhibits visible growth.
-
Protocol 2: Resazurin Microtiter Assay (REMA) for MIC Determination
This is a colorimetric assay to determine the MIC of this compound against M. tuberculosis.[3][4]
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound
-
DMSO
-
Resazurin sodium salt solution (0.01% w/v in sterile water)
-
96-well microplates
-
Incubator (37°C)
Procedure:
-
Preparation of Mtb Inoculum:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0.
-
Dilute the adjusted culture 1:20 in 7H9 broth.
-
-
Assay Setup:
-
Prepare serial twofold dilutions of this compound in 100 µL of 7H9 broth directly in a 96-well plate.
-
Add 100 µL of the diluted Mtb inoculum to each well.
-
Include a drug-free control well (inoculum only) and a medium-only control well (sterility control).
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Addition of Resazurin and Final Incubation:
-
After 7 days, add 30 µL of the resazurin solution to each well.
-
Incubate the plate for an additional 24-48 hours at 37°C.
-
-
Result Interpretation:
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).[4]
-
References
- 1. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Target-Based Identification of Whole-Cell Active Inhibitors of Biotin Biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 4. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of Novel Compounds Against Mycobacterium tuberculosis Using the Microplate Alamar Blue Assay (MABA)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals engaged in anti-tuberculosis drug discovery.
Introduction
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery and development of new therapeutic agents. A critical step in the early phase of drug discovery is determining the in vitro potency of novel compounds against M. tuberculosis. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's effectiveness. This document provides a detailed protocol for determining the IC50 of test compounds, such as ML406, against M. tuberculosis using the widely accepted Microplate Alamar Blue Assay (MABA). This colorimetric assay is a reliable, cost-effective, and high-throughput method for assessing mycobacterial viability.
Principle of the Microplate Alamar Blue Assay (MABA)
The MABA utilizes the redox indicator Alamar Blue (resazurin) to assess the metabolic activity of M. tuberculosis. Viable, actively respiring bacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. The extent of this conversion, which can be measured colorimetrically or fluorometrically, is proportional to the number of viable bacteria. In the presence of an effective antimicrobial agent, bacterial growth and metabolic activity are inhibited, resulting in a lack of color change. The IC50 is then determined as the concentration of the compound that inhibits 50% of this metabolic activity.
Quantitative Data Summary
The IC50 values for test compounds are determined from dose-response curves. For illustrative purposes, the table below presents hypothetical data for a test compound, designated here as this compound, in comparison to the first-line anti-TB drug, Isoniazid.
| Compound | M. tuberculosis Strain | IC50 (µg/mL) | IC50 (µM) |
| Test Compound (this compound) | H37Rv | 1.25 | 3.5 |
| Isoniazid (Positive Control) | H37Rv | 0.05 | 0.36 |
Note: The above data are for illustrative purposes only and do not represent experimentally determined values for a compound designated this compound.
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
This protocol is adapted from standard MABA procedures for determining the Minimum Inhibitory Concentration (MIC), which can be used to derive the IC50 value.
4.1. Materials and Reagents
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)
-
Test compound (e.g., this compound) and positive control (e.g., Isoniazid)
-
Alamar Blue reagent
-
Sterile 96-well microplates
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
Sterile water with 0.05% (v/v) Tween 80
-
Incubator (37°C)
-
Microplate reader (absorbance at 570 nm and 600 nm)
4.2. Preparation of Mycobacterial Inoculum
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches a mid-log phase of growth.
-
Adjust the turbidity of the bacterial suspension with sterile broth to match a 1.0 McFarland standard.
-
Prepare the final inoculum by diluting the adjusted suspension 1:20 in Middlebrook 7H9 broth. This will yield a final concentration of approximately 5 x 10^5 CFU/mL.
4.3. Assay Procedure
-
Prepare serial dilutions of the test compound and Isoniazid in a separate 96-well plate. The final concentrations should typically range from 0.01 to 100 µg/mL. Use DMSO for initial stock solutions, ensuring the final DMSO concentration in the assay does not exceed 1%, which is non-toxic to the bacteria.
-
Dispense 100 µL of the appropriate compound dilution into the wells of the assay plate.
-
Add 100 µL of the prepared mycobacterial inoculum to each well containing the test compounds.
-
Include control wells:
-
Bacteria only control: 100 µL of inoculum and 100 µL of broth (represents 100% growth).
-
Media only control: 200 µL of broth (background control).
-
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add 30 µL of Alamar Blue solution and 12 µL of 20% Tween 80 to each well.
-
Re-incubate the plates at 37°C for 24 hours.
-
Record the results by observing the color change (blue to pink). The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
-
For IC50 determination, measure the absorbance in a microplate reader at 570 nm, with a reference wavelength of 600 nm.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = 1 - [(Absorbance of test well - Absorbance of media control) / (Absorbance of bacteria control - Absorbance of media control)] * 100
-
Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
Visualizations
5.1. Experimental Workflow
Caption: Workflow for IC50 determination using MABA.
5.2. Signaling Pathway: Inhibition of Mycolic Acid Biosynthesis
As the specific target of this compound is not publicly known, the following diagram illustrates the mechanism of action of Isoniazid, a common anti-tubercular drug that inhibits mycolic acid synthesis, a critical component of the mycobacterial cell wall.
Application Notes and Protocols for Determining the Cytotoxicity of ML406 in Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of ML406, a selective inhibitor of the human 20S proteasome β5 subunit, in various mammalian cell lines.
Introduction to this compound
This compound is a potent and selective non-covalent inhibitor of the chymotrypsin-like (CT-L) activity of the human 20S proteasome β5 subunit.[1][2][3] By blocking this activity, this compound disrupts the ubiquitin-proteasome system, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells.[2][4] This targeted mechanism of action makes this compound a compound of interest for cancer therapy, particularly in hematological malignancies such as multiple myeloma and acute myeloid leukemia.[1][4]
Data Presentation: Cytotoxicity of this compound in Various Cell Lines
The following table summarizes the reported cytotoxic activity of this compound across a range of mammalian cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using various cytotoxicity assays.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| RPMI 8226 | Multiple Myeloma | CellTiter-Glo | 0.028 | [1] |
| U266 | Multiple Myeloma | CellTiter-Glo | 0.019 | [1] |
| OPM2 | Multiple Myeloma | CellTiter-Glo | 0.035 | [1] |
| MM1.S | Multiple Myeloma | CellTiter-Glo | 0.021 | [1] |
| KMS11 | Multiple Myeloma | CellTiter-Glo | 0.031 | [1] |
| H929 | Multiple Myeloma | CellTiter-Glo | 0.041 | [1] |
| MOLM13 | Acute Myeloid Leukemia | Not Specified | ~0.025 | [4] |
| MV4-11 | Acute Myeloid Leukemia | Not Specified | ~0.030 | [4] |
| HL-60 | Acute Myeloid Leukemia | Not Specified | ~0.100 | [4] |
| A549 | Lung Carcinoma | CellTiter-Glo | >10 | [1] |
| HCT116 | Colorectal Carcinoma | CellTiter-Glo | >10 | [1] |
| HeLa | Cervical Cancer | CellTiter-Glo | >10 | [1] |
| HepG2 | Hepatocellular Carcinoma | CellTiter-Glo | >10 | [1] |
| Jurkat | T-cell Leukemia | CellTiter-Glo | 0.025 | [1] |
Signaling Pathway of this compound-Induced Apoptosis
The diagram below illustrates the mechanism by which this compound induces apoptosis through the inhibition of the 20S proteasome.
Caption: Mechanism of this compound-induced apoptosis.
Experimental Protocols
This section provides detailed protocols for commonly used cytotoxicity assays to evaluate the effect of this compound on mammalian cell lines.
Experimental Workflow for Cytotoxicity Assays
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.
Caption: General workflow for cytotoxicity assessment.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound compound
-
DMSO (for vehicle control)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cells in complete culture medium to the desired seeding density (e.g., 5,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 10 µM down to 0.1 nM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay and Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized luminescence values against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. normalized response -- variable slope).
-
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound compound
-
DMSO (for vehicle control and solubilization)
-
96-well clear-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the CellTiter-Glo® protocol, using a clear-bottom 96-well plate.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation with this compound, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by pipetting up and down.
-
Incubate the plate at room temperature for at least 2 hours, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average background absorbance (wells with medium and MTT but no cells) from all experimental wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized absorbance values against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Logical Relationship of Cytotoxicity Assessment
The diagram below illustrates the logical flow and key considerations in a typical cytotoxicity study.
Caption: Key stages in a cytotoxicity study.
References
Application Notes and Protocols for ML406 Target Engagement
Introduction
ML406 is a potent and selective small molecule inhibitor of 7,8-diaminopelargonic acid synthase (DAPA synthase), encoded by the bioA gene in Mycobacterium tuberculosis (Mtb).[1] This enzyme is a critical component of the biotin biosynthesis pathway, which is essential for the survival and persistence of Mtb in vivo.[1] The biotin pathway is absent in mammals, making BioA an attractive and selective target for the development of new anti-tubercular agents.[1] this compound demonstrates potent enzymatic inhibition of Mtb BioA and whole-cell activity against M. tuberculosis.[1] These application notes provide detailed protocols for assessing the target engagement of this compound with Mtb BioA using enzymatic and biophysical assays, as well as for determining its whole-cell activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in biochemical and whole-cell assays.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 30 nM | Coupled fluorescent dethiobiotin displacement assay for BioA inhibition. | [1] |
| MIC | 3.2 µM | Whole-cell growth inhibition of M. tuberculosis H37Rv in biotin-free media. | [1] |
| Solubility | 88.0 µM | In PBS with 1% (v/v) DMSO (pH 7.4, 23 °C). | [1] |
Table 1: In Vitro Activity and Physicochemical Properties of this compound.
| Parameter | Human Plasma | Murine Plasma | Reference |
| Stability | >99% remaining after 5 hours | >89% remaining after 5 hours | [1] |
| Protein Binding | 99% | 82.6% | [1] |
Table 2: Plasma Stability and Protein Binding of this compound.
Signaling Pathway
The BioA enzyme functions within the biotin biosynthesis pathway of Mycobacterium tuberculosis. This pathway is crucial for producing biotin, an essential cofactor for carboxylase enzymes involved in fatty acid and amino acid metabolism.
Experimental Protocols
Mtb BioA Enzymatic Activity Assay (Coupled Fluorescence Displacement)
This assay measures the inhibition of BioA by monitoring the production of dethiobiotin (DTB) in a coupled reaction with BioD. The newly synthesized DTB displaces a fluorescently labeled DTB probe from streptavidin, leading to an increase in fluorescence.
Workflow Diagram:
References
ML406: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML406 is a potent and selective small molecule inhibitor of 7,8-diaminopelargonic acid synthase (DAPA synthase), an enzyme encoded by the bioA gene in Mycobacterium tuberculosis (Mtb). This enzyme is a key component of the biotin biosynthesis pathway, which is essential for the survival and pathogenesis of Mtb.[1] As mammals do not possess this pathway, BioA represents a promising target for the development of novel anti-tubercular agents.[1] this compound has demonstrated significant inhibitory activity against the Mtb BioA enzyme and whole-cell Mtb growth, making it a valuable tool for tuberculosis research and drug discovery.[1]
These application notes provide detailed protocols for the use of this compound in a laboratory setting, including its characterization, in vitro efficacy testing, and the underlying signaling pathway.
Biochemical and Physicochemical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Target | Mycobacterium tuberculosis BioA (DAPA synthase) | [1] |
| IC50 (BioA enzyme) | 30 nM | [1] |
| IC50 (WT M. tb H37Rv growth inhibition) | 3.2 µM (in biotin-free media) | [1] |
| Molecular Formula | C₂₀H₂₀N₂O₄ | N/A |
| CAS Number | 774589-47-8 | N/A |
| Solubility | Soluble in DMSO | N/A |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tubercular activity by inhibiting the BioA enzyme in Mycobacterium tuberculosis. BioA is a pyridoxal 5'-phosphate (PLP)-dependent transaminase that catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), a crucial step in the biotin biosynthesis pathway. By blocking this step, this compound deprives the bacterium of biotin, an essential cofactor for several metabolic processes, ultimately leading to the inhibition of bacterial growth.
Caption: Inhibition of the M. tuberculosis Biotin Biosynthesis Pathway by this compound.
Experimental Protocols
The following are detailed protocols for the evaluation of this compound in a laboratory setting.
Preparation of this compound Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in various assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
In Vitro Enzymatic Assay for BioA Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the Mtb BioA enzyme.
Materials:
-
Purified Mtb BioA enzyme
-
7-keto-8-aminopelargonic acid (KAPA) substrate
-
S-adenosyl methionine (SAM)
-
Pyridoxal 5'-phosphate (PLP)
-
Coupled enzyme system for detection (e.g., a system that detects the product DAPA)
-
Assay buffer (e.g., phosphate buffer, pH 7.5)
-
This compound stock solution
-
384-well assay plates
Workflow:
References
Application Notes & Protocols: High-Throughput Screening for Novel Inhibitors of Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), presents a significant global health challenge. This necessitates the discovery of new therapeutic agents with novel mechanisms of action. High-throughput screening (HTS) is a critical tool in this effort, enabling the rapid evaluation of large chemical libraries for compounds that inhibit Mtb growth. These application notes provide a comprehensive overview and detailed protocols for conducting a whole-cell HTS campaign to identify novel anti-tubercular agents.
Mechanism of Action: Targeting Mtb Growth
Whole-cell phenotypic screening is a powerful approach to identify compounds that inhibit Mtb growth through various mechanisms. Unlike target-based screens that focus on a single enzyme or pathway, a whole-cell assay can identify inhibitors that disrupt a wide range of essential cellular processes, including:
-
Cell Wall Biosynthesis: The unique and complex cell wall of Mtb is a primary target for many anti-tubercular drugs. Inhibitors can disrupt the synthesis of mycolic acids, peptidoglycan, or arabinogalactan.
-
Protein Synthesis: Compounds can target the mycobacterial ribosome or essential enzymes involved in translation.
-
DNA Replication and Repair: Inhibition of DNA gyrase or other components of the replication machinery is a validated strategy.
-
Energy Metabolism: Targeting key metabolic pathways essential for Mtb survival, such as the citric acid cycle or respiratory chain, can be effective.
Experimental Protocols
A typical HTS campaign involves several stages, from initial screening of a large compound library to subsequent confirmation and characterization of promising "hits."
This protocol describes a whole-cell phenotypic screen using a recombinant strain of M. tuberculosis expressing a fluorescent reporter protein to monitor bacterial growth.
Materials:
-
M. tuberculosis H37Rv expressing a far-red fluorescent reporter (e.g., mCherry)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Compound library dissolved in dimethyl sulfoxide (DMSO)
-
Positive control (e.g., Rifampicin)
-
Negative control (DMSO)
-
384-well black, clear-bottom microplates
-
Automated liquid handling systems
-
Plate reader capable of measuring fluorescence
Procedure:
-
Bacterial Culture Preparation: Culture the recombinant M. tuberculosis strain in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well plate. Also, dispense the positive and negative controls into designated wells.
-
Bacterial Seeding: Dilute the Mtb culture to a starting OD600 of 0.02 and dispense 50 µL into each well of the compound-containing plates.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Fluorescence Measurement: After incubation, measure the fluorescence intensity in each well using a plate reader (e.g., excitation at 587 nm and emission at 610 nm for mCherry).
-
Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 x (1 - (Fluorescence_compound - Fluorescence_positive_control) / (Fluorescence_negative_control - Fluorescence_positive_control))
Compounds that show significant inhibition in the primary screen (e.g., ≥90% inhibition) are selected for confirmation and further characterization.
Materials:
-
Confirmed hit compounds
-
M. tuberculosis H37Rv (as above)
-
7H9 broth and supplements
-
384-well plates
-
Automated liquid handler
-
Plate reader
Procedure:
-
Serial Dilution: Prepare serial dilutions of the hit compounds in DMSO.
-
Compound Plating: Dispense the serially diluted compounds into a 384-well plate.
-
Bacterial Seeding and Incubation: Follow steps 3 and 4 from the HTS assay protocol.
-
Fluorescence Measurement: Measure fluorescence as described in the HTS protocol.
-
Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Data Presentation
Quantitative data from the screening and hit confirmation stages should be summarized for clear comparison.
Table 1: Primary High-Throughput Screening Results
| Metric | Value |
| Total Compounds Screened | 110,500 |
| Primary Hit Cutoff | ≥90% Inhibition |
| Number of Primary Hits | 325 |
| Primary Hit Rate | 0.29% |
| Z'-factor | 0.75 |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | Chemical Class | IC50 (µM) |
| Hit-001 | Phenoxyalkylbenzimidazole | 1.2 |
| Hit-002 | Benzothiophene 1,1-dioxide | 3.5 |
| Hit-003 | Piperidinamine | 0.8 |
| Hit-004 | Phenoxyalkylbenzimidazole | 2.1 |
| Hit-005 | Benzothiophene 1,1-dioxide | 5.0 |
Mandatory Visualizations
Caption: High-throughput screening workflow for identifying novel anti-tubercular compounds.
Caption: Simplified overview of key cellular processes in M. tuberculosis targeted by inhibitors.
ML406: A Probe for Mycobacterial Biotin Synthesis, Not Human Biotin Metabolism
Extensive research indicates that the small molecule probe ML406 is not utilized in the study of human biotin metabolism or as an inhibitor of human holocarboxylase synthetase (HCS). Instead, this compound has been identified as a probe with anti-tubercular activity, targeting a key enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This distinction is critical for researchers and drug development professionals interested in biotin-related metabolic pathways.
This compound: Mechanism of Action and Properties
This compound functions by inhibiting the Mtb bioA enzyme, also known as DAPA synthase. This enzyme is crucial for the biotin synthesis pathway in mycobacteria, a pathway that is absent in humans. Humans and other mammals cannot synthesize biotin and must obtain it from their diet, making the bacterial biotin synthesis pathway an attractive target for antimicrobial drug development.
Table 1: Summary of this compound Properties
| Property | Value | Reference |
| Molecular Target | Mycobacterium tuberculosis bioA (DAPA synthase) | [1] |
| Activity | Anti-tubercular | [1] |
| Solubility (PBS, 1% DMSO) | 88.0 µM | [1] |
| Human Plasma Stability (5h) | >99% remaining | [1] |
| Murine Plasma Stability (5h) | >89% remaining | [1] |
| Human Plasma Protein Binding | 99% | [1] |
| Mouse Plasma Protein Binding | 82.6% | [1] |
| Human Liver Microsome Stability (1h) | Stable | [1] |
| Murine Liver Microsome Stability (1h) | Stable | [1] |
The Human Biotin Cycle: A Different Target
In humans, biotin metabolism, often referred to as the biotin cycle, does not involve biotin synthesis. Instead, it focuses on the utilization and recycling of this essential vitamin. The key enzyme in this process is holocarboxylase synthetase (HCS). HCS is responsible for covalently attaching biotin to five essential human carboxylases, thereby activating them. These carboxylases play vital roles in gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[2]
Deficiencies in HCS activity lead to a rare but serious metabolic disorder known as holocarboxylase synthetase deficiency or multiple carboxylase deficiency.[3][4] This condition results in the impaired function of all five biotin-dependent carboxylases.
Diagram 1: The Human Biotin Cycle
Caption: The human biotin cycle relies on dietary intake and efficient recycling.
Why this compound is Not Applicable to Human Biotin Metabolism Studies
The inapplicability of this compound for studying human biotin metabolism stems from the fundamental difference between the bacterial and human pathways. This compound is a specific inhibitor of a bacterial enzyme that does not have a human counterpart. Therefore, it would not be expected to interact with or modulate the activity of human HCS or any other component of the human biotin cycle.
Diagram 2: Logical Relationship of this compound Action
Caption: this compound targets bacterial biotin synthesis, not human biotin metabolism.
Experimental Protocols: A Note on Feasibility
Given that this compound does not target human HCS, it is not possible to provide experimental protocols for its use in studying human biotin metabolism. Any such protocols would be purely speculative and lack a scientific basis. Researchers interested in studying human HCS can, however, utilize established biochemical assays.
General Protocol for Measuring Holocarboxylase Synthetase Activity
This protocol is a generalized representation and would require optimization for specific experimental conditions.
1. Preparation of Cell Lysates:
-
Culture human cells (e.g., fibroblasts, lymphoblasts) under normal and biotin-deficient conditions.
-
Harvest cells and prepare cell-free extracts by sonication or detergent lysis in a suitable buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
2. Holocarboxylase Synthetase Assay:
-
The assay measures the incorporation of radiolabeled biotin into an apocarboxylase substrate.
-
The reaction mixture typically contains:
-
Cell lysate (as the source of HCS)
-
Apocarboxylase substrate (e.g., purified apopropionyl-CoA carboxylase)
-
[³H] or [¹⁴C]-labeled biotin
-
ATP and Mg²⁺
-
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction and separate the biotinylated holocarboxylase from the free radiolabeled biotin using methods like acid precipitation followed by filtration or gel filtration chromatography.
-
Quantify the incorporated radioactivity using liquid scintillation counting.
3. Data Analysis:
-
Calculate the specific activity of HCS (e.g., in pmol of biotin incorporated/mg of protein/hour).
-
Compare the HCS activity between different cell lines or under different experimental conditions.
Diagram 3: Experimental Workflow for HCS Activity Assay
Caption: Workflow for measuring Holocarboxylase Synthetase (HCS) activity.
References
- 1. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biotin in metabolism and its relationship to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Holocarboxylase synthetase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 4. Holocarboxylase synthetase deficiency: MedlinePlus Genetics [medlineplus.gov]
Troubleshooting & Optimization
ML406 Solubility: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of ML406 in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS). Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
Q2: What is the solubility of this compound in PBS?
This compound is expected to have very low direct solubility in aqueous buffers like PBS. Studies have evaluated the stability of this compound in PBS, which implies sufficient solubility for experimental testing at low concentrations after dilution from a DMSO stock.[4] Direct dissolution in PBS is not recommended.
Q3: My this compound precipitates when I dilute my DMSO stock solution into PBS or cell culture media. What should I do?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. See the troubleshooting guide below for detailed steps to address this.
Q4: What is the recommended final concentration of DMSO in cell-based assays?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should typically be kept below 0.5%, and ideally at 0.1% or lower. The exact tolerance can be cell-line dependent, so it is advisable to run a DMSO vehicle control to assess its effect on your specific experimental system.
Troubleshooting Guide: Compound Precipitation
Encountering precipitation upon dilution of your this compound DMSO stock into aqueous media is a common challenge. Here are several steps to troubleshoot this issue:
-
Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of this compound. The precipitation indicates that the compound's solubility limit in the final aqueous buffer has been exceeded.
-
Optimize the Dilution Method:
-
Rapid Dilution: Add the small volume of DMSO stock directly into the larger volume of PBS or media and immediately vortex or mix vigorously. This rapid dispersion can sometimes prevent the formation of localized high concentrations that lead to precipitation.
-
Stepwise Dilution: Perform one or more intermediate dilutions in media or PBS containing a small percentage of serum or a solubilizing agent if your experimental design permits.
-
-
Increase the DMSO Stock Concentration: If you need to achieve a higher final concentration of this compound without increasing the final DMSO percentage, you will need to prepare a more concentrated initial stock solution in 100% DMSO.
-
Sonication: After dilution, briefly sonicate your solution in a water bath sonicator. This can help to break up aggregates and redissolve precipitated compound. Be mindful of potential heating and the stability of this compound.
-
Warm the Aqueous Solution: Gently warming the PBS or cell culture medium to 37°C before adding the DMSO stock can sometimes improve solubility. Ensure the temperature is compatible with your experimental protocol.
Quantitative Data Summary
While precise mg/mL or molar solubility values are not consistently published, the following table summarizes the practical solubility information for this compound.
| Solvent | Solubility | Recommendations |
| DMSO | High. this compound is expected to be readily soluble in 100% DMSO, allowing for the preparation of concentrated stock solutions (e.g., 10-50 mM). | Prepare a high-concentration stock solution in 100% DMSO. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| PBS | Low to Very Low. Direct dissolution is not practical. The stability of this compound has been assessed in PBS, indicating it can exist in this buffer at low concentrations when diluted from a DMSO stock.[4] | Do not attempt to dissolve this compound directly in PBS. Always prepare a stock solution in DMSO first. When preparing working solutions, dilute the DMSO stock into PBS to the final desired concentration, ensuring the final DMSO percentage is low and compatible with your assay (typically ≤ 0.1%). |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol outlines the standard procedure for preparing a DMSO stock solution of this compound and subsequent dilution to a working concentration in an aqueous buffer for cell-based assays.
-
Preparation of 10 mM this compound Stock Solution in DMSO: a. Determine the molecular weight (MW) of your batch of this compound. b. Weigh out a precise amount of this compound powder (e.g., 1 mg). c. Calculate the volume of 100% DMSO required to achieve a 10 mM concentration using the formula: Volume (L) = Mass (g) / (MW ( g/mol ) * Molarity (mol/L)) d. Add the calculated volume of DMSO to the vial containing the this compound powder. e. Vortex thoroughly until the compound is completely dissolved. A brief sonication may assist if dissolution is slow. f. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C.
-
Preparation of a 10 µM Working Solution in Cell Culture Medium: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. To prepare a 10 µM working solution, you will perform a 1:1000 dilution. c. For example, to prepare 1 mL of working solution, add 1 µL of the 10 mM stock solution to 999 µL of your desired cell culture medium or PBS. d. Immediately after adding the stock solution, vortex the working solution vigorously for 5-10 seconds to ensure rapid and complete mixing. e. This working solution now contains 10 µM this compound and a final DMSO concentration of 0.1%. f. Use the freshly prepared working solution for your experiment immediately. Do not store aqueous working solutions for extended periods.
Visualized Experimental Workflow
The following diagram illustrates the recommended workflow for preparing this compound solutions for use in a typical cell-based assay.
Caption: Workflow for this compound solution preparation.
References
- 1. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gchemglobal.com [gchemglobal.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Figure 1, Stability of the Probe (this compound, CID 1245700) in PBS Buffer (pH 7.4, 23°C) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Overcoming ML406 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with ML406 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a potent inhibitor of 7,8-diaminopelargonic acid synthase (BioA), an essential enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis. Its hydrophobic nature leads to poor solubility in aqueous solutions, which can cause precipitation, inaccurate concentration measurements, and reduced bioactivity in cellular and enzymatic assays.
Q2: What is the known solubility of this compound in common laboratory solvents?
This compound is reported to be soluble in dimethyl sulfoxide (DMSO) at a concentration of 5 mg/mL, often requiring warming to fully dissolve.[1] Its solubility in aqueous buffers like Phosphate Buffered Saline (PBS) is significantly lower and is a common challenge for researchers.
Q3: What are the initial signs of this compound solubility problems in my experiment?
Common indicators of solubility issues include:
-
Precipitation: Visible solid particles or cloudiness in your stock or working solutions.
-
Inconsistent Results: High variability in data between replicate wells or experiments.
-
Lower than Expected Potency: The observed half-maximal inhibitory concentration (IC50) is significantly higher than reported values.
-
Crystallization: Formation of crystals in solutions upon standing or at lower temperatures.
Q4: Can I increase the final concentration of DMSO in my aqueous solution to improve this compound solubility?
While increasing the DMSO concentration can enhance the solubility of this compound, it is crucial to consider the tolerance of your specific cell line or enzyme to this co-solvent. High concentrations of DMSO can be toxic to cells and may interfere with enzyme activity. It is recommended to keep the final DMSO concentration in your assay as low as possible, typically below 1%, and to always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
Troubleshooting Guide
This guide provides a systematic approach to addressing this compound solubility issues.
Problem: Precipitation observed when diluting DMSO stock solution of this compound into aqueous buffer.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Reduce Final this compound Concentration: The simplest initial step is to lower the final concentration of this compound in your assay. Determine the lowest effective concentration to minimize the amount of compound that needs to be dissolved.
-
Optimize Co-Solvent (DMSO) Concentration:
-
Determine the maximum tolerable DMSO concentration for your assay. This can be done by running a dose-response curve of DMSO on your cells or enzyme to identify the highest concentration that does not cause significant toxicity or inhibition of activity.
-
Prepare a more concentrated stock solution of this compound in 100% DMSO. This will allow for a smaller volume of the stock solution to be added to the aqueous buffer, thereby keeping the final DMSO concentration low.
-
-
Adjust the pH of the Aqueous Buffer: The solubility of compounds with ionizable groups can be pH-dependent. Although this compound does not have strongly acidic or basic functional groups, slight pH adjustments may influence its solubility. It is advisable to test a range of physiologically relevant pH values (e.g., 6.8 to 7.8).
-
Incorporate Solubilizing Agents:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins (β-CD) and their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to aid in the solubilization of hydrophobic compounds.
-
-
Evaluate and Validate: After any modification to the solubilization protocol, it is essential to re-validate your assay. This includes confirming that the altered conditions (e.g., presence of cyclodextrins or adjusted pH) do not affect the biological activity of your target or the performance of your assay.
Quantitative Data Summary
Table 1: Kinetic Solubility of this compound in PBS (pH 7.4) with Varying DMSO Concentrations
| Final DMSO Concentration (% v/v) | Maximum Soluble Concentration of this compound (µM) - User Determined |
| 0.1 | e.g., < 1 |
| 0.5 | e.g., 5 |
| 1.0 | e.g., 15 |
Table 2: Effect of pH on this compound Solubility in 0.5% DMSO/PBS
| pH | Maximum Soluble Concentration of this compound (µM) - User Determined |
| 6.8 | e.g., 4.5 |
| 7.4 | e.g., 5.0 |
| 7.8 | e.g., 5.2 |
Table 3: Effect of Solubilizing Agents on this compound Solubility in 0.5% DMSO/PBS (pH 7.4)
| Solubilizing Agent | Concentration | Maximum Soluble Concentration of this compound (µM) - User Determined |
| None | - | e.g., 5 |
| HP-β-Cyclodextrin | 1% (w/v) | e.g., 25 |
| Tween® 80 | 0.01% (v/v) | e.g., 10 |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound by Nephelometry
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
100% DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well clear bottom plates
-
Nephelometer or plate reader with a light scattering module
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the this compound stock solution in 100% DMSO in a 96-well plate (e.g., from 10 mM down to 0.1 mM).
-
In a separate 96-well plate, add 99 µL of PBS (pH 7.4) to each well.
-
Transfer 1 µL of each this compound dilution from the DMSO plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 1%.
-
Mix the plate on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 1 hour.
-
Measure the light scattering at a wavelength of 650 nm.
-
The kinetic solubility is the highest concentration of this compound that does not show a significant increase in light scattering compared to the vehicle control (1% DMSO in PBS).
Protocol 2: Preparation of this compound Working Solution for M. tuberculosis Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the preparation of this compound for use in a broth microdilution MIC assay against M. tuberculosis.
Materials:
-
This compound
-
100% DMSO
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween® 80
-
96-well microplates
Procedure:
-
Prepare a 1 mg/mL (2.84 mM) stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add 100 µL of supplemented Middlebrook 7H9 broth to all wells.
-
Add 2 µL of the 1 mg/mL this compound stock solution to the first well of a row and mix well. This will be your highest concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well, and so on, down the row. Discard 100 µL from the last well.
-
The final DMSO concentration in the first well will be approximately 2%, and will be serially diluted thereafter. Ensure that the highest DMSO concentration is not inhibitory to the growth of M. tuberculosis. A vehicle control row with serial dilutions of DMSO should be included.
-
Inoculate the wells with M. tuberculosis suspension according to standard MIC protocol procedures.
Signaling Pathway and Experimental Workflow Diagrams
Mycobacterium tuberculosis Biotin Biosynthesis Pathway
Caption: Inhibition of the M. tuberculosis biotin biosynthesis pathway by this compound.
Experimental Workflow for Assessing this compound Solubility and Activity
Caption: General experimental workflow for this compound.
References
Technical Support Center: Investigating Potential Off-Target Effects of ML406
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected results or wish to proactively investigate the potential off-target effects of ML406. While this compound is a known inhibitor of Mycobacterium tuberculosis BioA, its interactions with human proteins are not extensively characterized in publicly available literature. This guide offers a framework for identifying and validating potential off-target effects based on established methodologies.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A: Off-target effects refer to the interaction of a drug or chemical probe, such as this compound, with proteins other than its intended biological target. These unintended interactions can lead to a variety of issues in experimental settings, including unexpected phenotypes, misleading data, and in a therapeutic context, adverse side effects. Proactively assessing the selectivity of a compound is crucial for the accurate interpretation of experimental results and for ensuring the safety and efficacy of potential drug candidates.
Q2: My experimental results with this compound are inconsistent with the known function of its primary target. Could off-target effects be the cause?
A: Yes, unexpected or inconsistent results are a common indicator of potential off-target activity. If the observed phenotype in your cellular model cannot be rationalized by the inhibition of the intended target, it is prudent to consider that this compound may be modulating the function of one or more other proteins. This guide provides protocols to begin investigating such possibilities.
Q3: At what concentration should I be concerned about off-target effects of this compound?
A: Off-target effects are often concentration-dependent. A compound may be highly selective at lower concentrations but interact with multiple off-targets at higher concentrations. It is recommended to perform dose-response experiments and use the lowest effective concentration of this compound to minimize the risk of off-target effects. If you are observing effects at concentrations significantly higher than the reported IC50 for its primary target, the likelihood of off-target interactions increases.
Q4: What are the first steps to identify potential off-targets of this compound?
A: A tiered approach is often most effective. A broad, unbiased screen, such as a large-scale kinase panel or a proteome-wide thermal shift assay, can provide an initial survey of potential off-targets. Hits from these primary screens should then be validated using orthogonal, lower-throughput assays.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability or Morphology Changes
You are treating a human cell line with this compound and observe significant changes in cell viability or morphology that are not readily explained by the inhibition of its known target.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its intended target in your cellular system at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is a suitable method for this.
-
Broad Kinase Profiling: Since many small molecule inhibitors exhibit off-target effects on kinases, perform a kinome-wide binding or activity assay (e.g., KINOMEscan™) to identify potential kinase off-targets.
-
Proteome-Wide Analysis: For a more unbiased view, consider a proteome-wide CETSA coupled with mass spectrometry (CETSA-MS) to identify any proteins that are stabilized by this compound binding.
-
Validate Hits: Any potential off-targets identified in the initial screens should be validated through direct enzymatic assays or in-cell target engagement assays.
Issue 2: Discrepancy Between In Vitro and In-Cell Potency
You find that the in vitro IC50 of this compound against its target is significantly lower than the concentration required to observe a cellular phenotype.
Troubleshooting Steps:
-
Assess Cell Permeability: Determine if this compound can efficiently cross the cell membrane. Poor permeability may necessitate higher concentrations for cellular activity, which in turn increases the risk of off-target effects.
-
Investigate Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps. Co-incubation with known efflux pump inhibitors can help to investigate this possibility.
-
Metabolic Stability: this compound may be rapidly metabolized within the cell. Analyze the metabolic stability of the compound in your cell line.
-
Re-evaluate Off-Targets at Higher Concentrations: If higher concentrations are required for a cellular effect, it is critical to perform off-target profiling at these concentrations to understand the full spectrum of protein interactions.
Data Presentation
The following tables represent hypothetical data to illustrate how quantitative information on the selectivity of a compound like this compound would be presented.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target | 50 | 1 |
| Off-Target Kinase A | 500 | 10 |
| Off-Target Kinase B | 2,500 | 50 |
| Off-Target Kinase C | >10,000 | >200 |
Table 2: Hypothetical Cellular Thermal Shift Assay (CETSA) Data for this compound
| Protein Target | Thermal Shift (ΔTm) with 10 µM this compound (°C) |
| Primary Target | +5.2 |
| Off-Target Protein X | +3.1 |
| Off-Target Protein Y | +1.5 |
| Non-Target Control | No significant shift |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Competition Binding Assay
This protocol describes a generalized approach for assessing the interaction of this compound with a large panel of kinases.
Methodology:
-
Assay Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured.
-
Procedure: a. A panel of recombinant human kinases is used. b. Each kinase is incubated with a proprietary active-site directed ligand that is immobilized on a solid support. c. This compound is added at a fixed concentration (e.g., 1 µM and 10 µM) to compete for binding. d. After an incubation period to reach equilibrium, unbound kinase is washed away. e. The amount of kinase bound to the solid support is quantified, typically using qPCR for a DNA tag linked to the kinase. f. The results are expressed as a percentage of the DMSO control, and lower values indicate stronger binding of this compound.
-
Data Analysis: Hits (kinases to which this compound binds significantly) are typically defined as those showing a certain percentage of inhibition at a given concentration. Follow-up dose-response experiments are performed for these hits to determine IC50 or Kd values.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the steps to determine if this compound binds to a specific protein target in intact cells.
Methodology:
-
Cell Treatment: a. Culture human cells to approximately 80% confluency. b. Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
-
Thermal Challenge: a. Aliquot the cell suspensions into PCR tubes. b. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Separation: a. Lyse the cells by freeze-thaw cycles. b. Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated proteins by centrifugation at high speed.
-
Protein Detection: a. Collect the supernatant containing the soluble proteins. b. Analyze the amount of the target protein in the soluble fraction using a specific antibody-based detection method, such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement and stabilization.
Visualizations
Caption: Workflow for identifying and validating potential off-target effects.
Caption: Illustrative signaling pathways affected by on- and off-target activities.
Technical Support Center: Investigating Resistance to ML406 (UNC1215)
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering potential resistance to ML406, a selective inhibitor of the L3MBTL3 methyl-lysine reader domain.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (UNC1215)?
This compound, also known as UNC1215, is a potent and selective chemical probe that functions as an antagonist of the L3MBTL3 protein.[1][2] L3MBTL3 is a "reader" protein that specifically recognizes and binds to mono- and di-methylated lysine residues on histone tails, a key interaction in the regulation of gene expression.[1][3] this compound competitively binds to the methyl-lysine binding pockets within the Malignant Brain Tumor (MBT) domains of L3MBTL3, preventing it from engaging with its natural histone ligands.[2][3][4] This displacement disrupts the normal function of L3MBTL3 in chromatin compaction and transcriptional repression.[1][3]
Q2: My cells are no longer responding to this compound treatment. How can I confirm resistance?
The first step is to quantitatively confirm the loss of sensitivity. This is typically achieved by generating a dose-response curve and comparing the half-maximal inhibitory concentration (IC50) between your suspected resistant cell line and the parental (sensitive) cell line. A significant shift in the IC50 to a higher concentration is a strong indicator of resistance.
Table 1: Example IC50 Values for this compound in Sensitive vs. Resistant Cells
| Cell Line | Treatment | IC50 (µM) | Fold Change |
| Parental Line | This compound | 1.5 | - |
| Resistant Sub-line | This compound | 22.5 | 15x |
| Parental Line | UNC1079 (Negative Control) | > 100 | - |
| Resistant Sub-line | UNC1079 (Negative Control) | > 100 | - |
Q3: What are the potential mechanisms of acquired resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented, several general principles of drug resistance can be hypothesized based on its mechanism of action.[5][6][7] These can be broadly categorized as on-target and off-target mechanisms.
-
On-Target Modifications:
-
Mutations in L3MBTL3: Alterations in the amino acid sequence of the L3MBTL3 MBT domains can reduce the binding affinity of this compound, rendering it less effective.
-
L3MBTL3 Expression Changes: Downregulation or complete loss of L3MBTL3 expression would eliminate the drug's target.
-
-
Off-Target Modifications:
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters or other efflux pumps can actively remove this compound from the cell, preventing it from reaching its target at a sufficient concentration.[5]
-
Activation of Bypass Pathways: Cells may develop alternative signaling pathways to compensate for the inhibition of L3MBTL3 function, thereby circumventing the drug's effects.
-
Drug Metabolism: Increased expression of metabolic enzymes (e.g., cytochrome P450s) could lead to the inactivation and clearance of this compound.
-
Below is a diagram illustrating these potential resistance pathways.
Caption: Potential mechanisms of cellular resistance to this compound.
Q4: What experimental workflow should I follow to investigate the mechanism of resistance in my cell line?
A systematic approach is crucial. Start by confirming the resistance phenotype and then proceed to investigate the most likely mechanisms.
Caption: Experimental workflow for investigating this compound resistance.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol is designed to compare the cytotoxic/cytostatic effects of this compound on sensitive and potentially resistant cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical concentration range would be 0.01 µM to 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a luminometer or fluorometer.
-
Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized response against the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for L3MBTL3 Expression
This protocol assesses the protein levels of L3MBTL3.
-
Lysate Preparation: Harvest parental and resistant cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against L3MBTL3 overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with a loading control antibody (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize the L3MBTL3 signal to the loading control to compare expression levels.
Table 2: Example Western Blot Quantification
| Cell Line | L3MBTL3 (Normalized Intensity) | Loading Control (GAPDH) | Relative L3MBTL3 Expression |
| Parental | 1.05 | 1.00 | 1.00 (Reference) |
| Resistant | 0.12 | 0.98 | 0.11 |
Protocol 3: Sanger Sequencing of the L3MBTL3 Gene
This protocol is used to identify point mutations in the L3MBTL3 gene.
-
Genomic DNA Isolation: Extract genomic DNA from both parental and resistant cell lines using a commercial kit.
-
Primer Design: Design PCR primers that flank the exons encoding the MBT domains of L3MBTL3.
-
PCR Amplification: Amplify the target regions using high-fidelity DNA polymerase.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products and corresponding primers for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and the reference sequence for L3MBTL3 to identify any mutations. Pay close attention to non-synonymous mutations within the drug-binding pockets.
References
- 1. UNC1215 | Structural Genomics Consortium [thesgc.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 6. litfl.com [litfl.com]
- 7. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of ML406 Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of ML406 analogs, particularly concerning their bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a potent inhibitor of 7,8-diaminopelargonic acid synthase (BioA), an essential enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis. Its analogs are being investigated as potential anti-tubercular agents. However, like many small molecule inhibitors, this compound analogs can exhibit poor aqueous solubility and low permeability, leading to limited oral bioavailability and potentially reduced therapeutic efficacy.
Q2: What are the primary factors influencing the bioavailability of this compound analogs?
The oral bioavailability of small molecules like this compound analogs is primarily influenced by:
-
Physicochemical Properties: Aqueous solubility, lipophilicity (logP), molecular weight, and pKa.
-
Physiological Factors: Gastrointestinal (GI) pH, gastric emptying time, intestinal transit time, and first-pass metabolism.
-
Formulation Factors: The choice of excipients and the drug delivery system.
Q3: What are the common initial steps to assess the bioavailability of a new this compound analog?
A typical initial assessment involves a combination of in vitro and in vivo studies:
-
In vitro assays: Solubility studies in different pH buffers, LogP determination, and permeability assessment using Caco-2 cell monolayers.
-
In vivo studies: Pharmacokinetic (PK) profiling in a relevant animal model (e.g., mouse or rat) following oral and intravenous administration to determine key parameters like Cmax, Tmax, AUC, and absolute bioavailability.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the development of this compound analogs.
Issue 1: Poor Aqueous Solubility of an this compound Analog
Problem: Your this compound analog shows low solubility in aqueous buffers, leading to poor dissolution and absorption.
Possible Solutions:
-
Particle Size Reduction:
-
Micronization: Reduces particle size to the micrometer range, increasing the surface area for dissolution.
-
Nanonization: Further reduction to the nanometer scale can significantly enhance dissolution rates.
-
-
Formulation with Solubilizing Excipients:
-
Co-solvents: Utilize water-miscible organic solvents to increase solubility.
-
Surfactants: Form micelles that can encapsulate the drug, increasing its apparent solubility.
-
Cyclodextrins: Form inclusion complexes with the drug, enhancing its solubility.
-
-
Amorphous Solid Dispersions:
-
Dispersing the crystalline drug in a polymer matrix can create a higher-energy amorphous form with improved solubility.
-
Issue 2: Low Permeability Across Intestinal Epithelium
Problem: The this compound analog has adequate solubility but exhibits low permeability in Caco-2 assays, suggesting poor absorption.
Possible Solutions:
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems form fine emulsions in the GI tract, which can enhance drug solubilization and absorption.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles can improve permeability and protect the drug from degradation.
-
-
Permeation Enhancers:
-
Certain excipients can transiently open the tight junctions between intestinal cells, increasing paracellular drug transport.
-
-
Prodrug Approach:
-
Chemically modifying the analog to create a more permeable prodrug that is converted to the active form in vivo.
-
Issue 3: High First-Pass Metabolism
Problem: The this compound analog is well-absorbed but shows low systemic exposure due to extensive metabolism in the liver before reaching systemic circulation.
Possible Solutions:
-
Inhibition of Metabolic Enzymes:
-
Co-administration with an inhibitor of the specific cytochrome P450 (CYP) enzyme responsible for its metabolism (requires identification of the metabolizing enzyme).
-
-
Structural Modification:
-
Modify the chemical structure of the analog at the site of metabolic attack to block or slow down metabolism.
-
-
Alternative Routes of Administration:
-
Consider parenteral (e.g., intravenous, subcutaneous) or pulmonary delivery to bypass the liver.
-
Quantitative Data Summary
The following tables present hypothetical data for a series of this compound analogs to illustrate how physicochemical properties can influence bioavailability.
Table 1: Physicochemical Properties of Hypothetical this compound Analogs
| Analog | Molecular Weight ( g/mol ) | Aqueous Solubility (µg/mL at pH 7.4) | LogP |
| This compound-A | 450.5 | 0.5 | 4.2 |
| This compound-B | 480.6 | 5.2 | 3.5 |
| This compound-C | 465.5 | 0.1 | 5.1 |
Table 2: In Vitro Permeability and In Vivo Pharmacokinetic Parameters of Hypothetical this compound Analogs in Rats (Oral Dose: 10 mg/kg)
| Analog | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Absolute Bioavailability (%) |
| This compound-A | 2.5 | 150 | 4 | 900 | 15 |
| This compound-B | 5.1 | 450 | 2 | 2700 | 45 |
| This compound-C | 1.0 | 50 | 6 | 300 | 5 |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
-
Objective: To determine the thermodynamic solubility of an this compound analog in a physiologically relevant buffer.
-
Materials: this compound analog, Phosphate Buffered Saline (PBS) pH 7.4, DMSO, HPLC system.
-
Procedure:
-
Prepare a stock solution of the this compound analog in DMSO (e.g., 10 mg/mL).
-
Add an excess amount of the solid analog to a vial containing PBS pH 7.4.
-
Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved analog in the filtrate using a validated HPLC method with a standard curve.
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of an this compound analog in vitro.
-
Materials: Caco-2 cells, Transwell® inserts, Hank's Balanced Salt Solution (HBSS), this compound analog, Lucifer yellow, LC-MS/MS system.
-
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a confluent monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (Lucifer yellow).
-
Prepare a dosing solution of the this compound analog in HBSS.
-
Add the dosing solution to the apical (A) side of the Transwell® insert and fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, collect the final apical and basolateral samples.
-
Quantify the concentration of the this compound analog in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
Visualizations
Caption: The BioA signaling pathway in M. tuberculosis.
Caption: A typical experimental workflow for assessing bioavailability.
Technical Support Center: Addressing Cytotoxicity of Investigational Compounds in Experimental Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the cytotoxicity of investigational compounds, with a special clarification on the compound ML406.
Important Clarification Regarding this compound
Initial research indicates a potential point of confusion regarding the compound "this compound". Commercially available this compound is known as an inhibitor of aminotransferase BioA, an enzyme essential for biotin synthesis in Mycobacterium tuberculosis[1]. There is currently no widespread scientific literature supporting its use as a cytotoxic agent in cancer cell line models.
It is possible that "this compound" may be confused with other compounds that have numeric identifiers and exhibit cytotoxic properties, such as:
-
LLO Y406A: A mutant of listeriolysin O that has shown selective cytotoxicity against cancerous urothelial cells by forming pores in the plasma membrane.[2]
-
Methyl Linderone (ML): A compound isolated from Lindera erythrocarpa that has demonstrated anti-cancer effects in breast cancer cells.
-
ML6: A lectin that has shown anticancer activity.
Actionable Advice: Before proceeding with experiments, it is crucial to verify the identity and known mechanism of action of your specific compound . If you are working with a novel compound, its cytotoxic profile will need to be determined empirically. The following guide is designed to provide general troubleshooting strategies for assessing the cytotoxicity of any investigational compound.
Frequently Asked Questions (FAQs)
Q1: My investigational compound is showing much higher cytotoxicity than expected. What are the initial troubleshooting steps?
A1: When observing unexpected levels of cytotoxicity, it is recommended to first repeat the experiment to rule out random error.[3] If the results are consistent, consider the following:
-
Compound Stability and Solubility: Ensure your compound is fully dissolved and stable in your culture medium. Precipitated compound can lead to inconsistent results and direct physical damage to cells.
-
Concentration Verification: Double-check all calculations for dilutions and stock solutions. A simple decimal error can lead to a tenfold increase in concentration.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to the same compound.[4] Consider if the cell line you are using is known to be particularly sensitive.
-
Assay Interference: The compound itself might interfere with the readout of your viability assay. For example, some compounds can reduce tetrazolium salts (like in an MTT assay) non-enzymatically, leading to a false viability reading.[5]
-
Contamination: Check for microbial contamination in your cell culture and reagents.
Q2: I am not observing any cytotoxic effect of my compound, even at high concentrations. What should I check?
A2: If your compound is not inducing the expected cytotoxicity, consider these points:
-
Compound Potency: The compound may have a high IC50 value (the concentration required to inhibit a biological process by 50%) in your chosen cell line.[6] You may need to test a higher concentration range.
-
Cell Density: High cell density can reduce the effective concentration of the compound per cell. Ensure you are using a consistent and appropriate cell seeding density.
-
Duration of Exposure: The cytotoxic effect may be time-dependent. Consider increasing the incubation time with the compound.
-
Mechanism of Action: Your compound may not be directly cytotoxic but may have cytostatic effects (inhibiting proliferation) or other mechanisms of action that are not captured by a standard cytotoxicity assay.
-
Assay Selection: The chosen assay may not be sensitive enough to detect the specific mode of cell death induced by your compound.
Q3: How do I choose the right cell viability or cytotoxicity assay?
A3: The choice of assay depends on your compound's expected mechanism of action and your experimental goals.[7][8]
-
Metabolic Assays (e.g., MTT, XTT, WST-1): These are good for high-throughput screening and measure the metabolic activity of the cell population.[5] They are indirect measures of cell viability.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These measure the level of ATP in a cell population, which is a good indicator of metabolically active cells.[1] They are highly sensitive.
-
Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide, LDH release): These directly measure cell death by detecting a compromised cell membrane.[9] They are useful for distinguishing between cytotoxic and cytostatic effects.
-
Live/Dead Staining: This method uses fluorescent dyes to simultaneously identify live and dead cells, providing a direct count of viable cells.
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. |
| Edge Effects | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect wells for precipitate after adding the compound. If present, try a different solvent or lower the final concentration. |
| Pipetting Errors | Use calibrated pipettes and ensure proper pipetting technique. |
Problem 2: Inconsistent IC50 Values Across Experiments
| Potential Cause | Troubleshooting Step |
| Different Cell Passages | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
| Variations in Cell Confluency at Treatment | Seed cells and allow them to attach and reach a consistent level of confluency (e.g., 50-70%) before adding the compound. |
| Inconsistent Incubation Times | Ensure the duration of compound exposure is precisely the same for all experiments. |
| Reagent Variability | Use the same lot of reagents (e.g., media, serum, assay kits) for a set of comparable experiments. |
Quantitative Data Summary
The following table provides a template for summarizing the cytotoxic activity of an investigational compound across different cell lines. Note: The data presented here is for illustrative purposes only, as specific IC50 values for this compound in cancer cell lines are not available in the public domain.
| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| Hypothetical Compound X | A549 (Lung Carcinoma) | MTT | 48 | 15.2 |
| Hypothetical Compound X | MCF-7 (Breast Cancer) | ATP-based | 48 | 28.5 |
| Hypothetical Compound X | U-87 MG (Glioblastoma) | Live/Dead Staining | 72 | 9.8 |
| Hypothetical Compound Y | A549 (Lung Carcinoma) | MTT | 48 | > 100 |
| Hypothetical Compound Y | MCF-7 (Breast Cancer) | ATP-based | 48 | 75.3 |
Experimental Protocols
Protocol 1: General Procedure for Determining IC50 using a Tetrazolium-Based Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare a serial dilution of the investigational compound in culture medium. It is advisable to have a final solvent concentration of less than 0.5% in all wells.
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the compound concentration and use a non-linear regression to calculate the IC50 value.
Visualizations
Signaling Pathways
The following diagrams illustrate common signaling pathways that are often dysregulated in cancer and can be targets for cytotoxic drugs.
Caption: The PI3K/AKT/mTOR signaling pathway, crucial for cell growth and survival.
Caption: The RAS/RAF/MEK/ERK (MAPK) signaling pathway, a key regulator of cell proliferation.
Experimental Workflow
References
- 1. abmole.com [abmole.com]
- 2. Cytotoxic Activity of LLO Y406A Is Targeted to the Plasma Membrane of Cancer Urothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tumor effect of inhibition of IL-6 signaling in mucoepidermoid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Targeting Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Insights into Reelin-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ML406 Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and potential degradation of the small molecule inhibitor ML406. As direct public data on the specific degradation pathways and byproducts of this compound is limited, this guide offers general principles and established methodologies for researchers to assess its stability in their own experimental settings. The information provided is based on standard practices for small molecule stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for a molecule like this compound?
While specific data for this compound is not publicly available, small molecules with similar functional groups are generally susceptible to two primary degradation pathways:
-
Hydrolysis: The chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is often dependent on pH and temperature. For this compound, ester or amide functionalities, if present, would be common sites for hydrolysis.
-
Oxidation: Degradation resulting from reaction with oxygen. This can be initiated by exposure to air, light, or the presence of oxidizing agents. Functional groups sensitive to oxidation include electron-rich aromatic rings and heteroatoms.
Q2: What are the typical byproducts of these degradation pathways?
Without experimental data, the exact byproducts of this compound degradation are unknown. However, one can hypothesize based on general chemical principles:
-
Hydrolytic degradation would likely result in the cleavage of susceptible bonds, leading to the formation of smaller molecules. For example, hydrolysis of an ester would yield a carboxylic acid and an alcohol.
-
Oxidative degradation can lead to a variety of byproducts, including hydroxylated compounds, N-oxides, or ring-opened products, depending on the structure of this compound.
Q3: How should I prepare and store this compound to minimize degradation?
To ensure the integrity of your experiments, proper handling and storage of this compound are crucial.
-
Storage of Solid Compound: Store solid this compound in a tightly sealed container, protected from light, and at the recommended temperature (typically -20°C or -80°C) to minimize thermal degradation and oxidation.
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If stock solutions are necessary, use a dry, high-quality solvent like DMSO.
-
Storage of Stock Solutions: Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity over time. | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. If using a stock solution, verify its integrity. Consider performing a stability study of this compound under your specific experimental conditions (e.g., in your cell culture medium). |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation byproducts. | This indicates that this compound may be degrading under your analytical or storage conditions. It is advisable to conduct a forced degradation study to identify these potential byproducts. |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to less soluble byproducts. | Ensure the solvent is appropriate and the concentration is within the solubility limits of this compound. If precipitation occurs after storage, it may be a sign of degradation. |
Experimental Protocols
To investigate the stability of this compound and identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate its breakdown.
Protocol: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and byproducts of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV/Vis or PDA detector and a mass spectrometer (LC-MS)
-
pH meter
-
Incubator or water bath
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) for various time points (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH. Incubate at room temperature for various time points. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for various time points.
-
Thermal Degradation: Incubate the solid this compound powder and a solution of this compound at an elevated temperature (e.g., 70°C) for a set period.
-
Photodegradation: Expose a solution of this compound to UV and visible light in a photostability chamber. A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis:
-
Analyze the stressed samples at each time point using a stability-indicating LC-MS method.
-
The method should be capable of separating this compound from its potential degradation products. A gradient elution with a C18 column is a common starting point.
-
Monitor the disappearance of the this compound peak and the appearance of new peaks corresponding to degradation products.
-
Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
-
Data Presentation
The results of the forced degradation study can be summarized in a table to compare the stability of this compound under different conditions.
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products Detected | Major Degradation Product (m/z) |
| 0.1 M HCl | 24 hours | 60°C | Data to be filled | Data to be filled | Data to be filled |
| 0.1 M NaOH | 24 hours | Room Temp | Data to be filled | Data to be filled | Data to be filled |
| 3% H₂O₂ | 24 hours | Room Temp | Data to be filled | Data to be filled | Data to be filled |
| Thermal (Solid) | 48 hours | 70°C | Data to be filled | Data to be filled | Data to be filled |
| Photolytic | 48 hours | Room Temp | Data to be filled | Data to be filled | Data to be filled |
Visualizations
Logical Workflow for Investigating this compound Degradation
The following diagram outlines the logical steps a researcher should take when investigating the stability of this compound.
Caption: Workflow for troubleshooting this compound stability issues.
Signaling Pathway for Initiating a Stability Study
This diagram illustrates the decision-making process that leads to the initiation of a formal stability study for a research compound like this compound.
Caption: Decision pathway for initiating an this compound stability study.
Validation & Comparative
Validating Target Engagement of GlgE Inhibitors in Mycobacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such validated and promising target is the essential maltosyltransferase, GlgE. This enzyme is a key component of a novel α-glucan biosynthesis pathway in mycobacteria. Inhibition of GlgE leads to the accumulation of the toxic metabolite maltose-1-phosphate (M1P), resulting in a self-poisoning effect and bacterial death, making it an attractive target for new anti-tubercular drugs.[1][2][3][4][5]
This guide provides a comparative overview of key experimental methods to validate the target engagement of GlgE inhibitors, such as a hypothetical compound analogous to a chemical probe like ML406.
Comparative Analysis of Target Validation Methods
Effectively demonstrating that a compound's anti-mycobacterial activity is a direct result of inhibiting GlgE requires a multi-faceted approach, combining biochemical, genetic, and cellular assays. Below is a comparison of common methodologies.
| Method | Principle | Advantages | Limitations | Typical Quantitative Readout |
| Biochemical Assays | Direct measurement of enzyme inhibition using purified GlgE. | - Provides direct evidence of target interaction.- Allows for determination of inhibitory constants (IC50, Ki).- High-throughput screening compatible. | - Does not confirm activity in a cellular context.- May not reflect inhibitor potency in whole cells due to permeability or efflux issues. | - IC50 values- Kinetic parameters (Km, Vmax) |
| Genetic Approaches | Overexpression or conditional knockdown of the glgE gene to observe changes in inhibitor susceptibility. | - Provides strong evidence for on-target activity in a cellular environment.- Can help differentiate between on-target and off-target effects. | - Technically more complex and time-consuming.- Potential for compensatory mutations. | - Minimum Inhibitory Concentration (MIC) fold-shift |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of GlgE in intact cells upon ligand binding. | - Directly demonstrates target engagement in a physiological context.- No requirement for compound modification. | - Requires specific antibodies for detection.- May not be suitable for all targets. | - Thermal shift (ΔTm) |
| Metabolite Profiling | Quantification of the substrate (M1P) accumulation in inhibitor-treated mycobacterial cells. | - Directly measures the physiological consequence of GlgE inhibition.- Provides a functional readout of target engagement. | - Requires specialized analytical techniques (e.g., LC-MS).- Can be influenced by other metabolic pathways. | - Fold-change in M1P levels |
Experimental Protocols
Biochemical Assay: Malachite Green Phosphate Detection
This assay quantitatively measures the activity of GlgE by detecting the release of inorganic phosphate (Pi) from the substrate maltose-1-phosphate (M1P).[6][7]
Materials:
-
Purified recombinant Mtb GlgE protein
-
Maltose-1-phosphate (M1P)
-
Maltohexaose (acceptor substrate)
-
Malachite Green reagent
-
Reaction buffer (e.g., 100 mM Bis-Tris propane, pH 7.0, 50 mM NaCl)
Procedure:
-
Prepare reaction mixtures containing reaction buffer, maltohexaose, and varying concentrations of the test inhibitor.
-
Initiate the reaction by adding purified GlgE and M1P.
-
Incubate at 37°C for a set period (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction and add Malachite Green reagent.
-
Measure the absorbance at a wavelength of 620 nm to quantify the amount of released phosphate.
-
Calculate the percent inhibition and determine the IC50 value of the compound.
Cellular Assay: M1P Accumulation in M. tuberculosis
This method assesses the on-target effect of a GlgE inhibitor by measuring the accumulation of its substrate, M1P, in treated bacterial cells.[1][3]
Materials:
-
M. tuberculosis culture (e.g., H37Rv)
-
Middlebrook 7H9 medium supplemented with OADC
-
Test inhibitor
-
Extraction solvent (e.g., chloroform:methanol:water)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Grow M. tuberculosis to mid-log phase.
-
Treat the cultures with the GlgE inhibitor at various concentrations (e.g., 1x and 10x MIC) for a defined period (e.g., 24-48 hours).
-
Harvest the bacterial cells by centrifugation.
-
Extract the intracellular metabolites using the extraction solvent.
-
Analyze the extracts by LC-MS to quantify the levels of M1P.
-
Compare the M1P levels in inhibitor-treated cells to untreated controls.
Visualizing Pathways and Workflows
To further elucidate the processes involved in GlgE inhibition and its validation, the following diagrams illustrate the key pathways and experimental workflows.
References
- 1. Self-poisoning of Mycobacterium tuberculosis by targeting GlgE in an α-glucan pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-poisoning of Mycobacterium tuberculosis by targeting GlgE in an alpha-glucan pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The significance of GlgE as a new target for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 6. Mycobacterium tuberculosis Maltosyltransferase GlgE, a Genetically Validated Antituberculosis Target, Is Negatively Regulated by Ser/Thr Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of Streptomyces Maltosyltransferase GlgE, a Homologue of a Genetically Validated Anti-tuberculosis Target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of ML406 Analogs as Inhibitors of Mycobacterium tuberculosis BioA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ML406 analogs targeting 7,8-diaminopelargonic acid synthase (BioA), a critical enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis (Mtb). The data presented herein is derived from structure-based optimization studies aimed at enhancing the potency and efficacy of this novel class of antitubercular agents.
Introduction
Biotin synthesis is essential for the survival and persistence of M. tuberculosis in vivo, making the enzymes in this pathway attractive targets for drug development. BioA, a pyridoxal 5'-phosphate (PLP)-dependent transaminase, catalyzes the second step in this pathway. This compound and its analogs are a promising class of BioA inhibitors. This guide details the structure-activity relationships of these compounds, providing key data and experimental context to inform further drug discovery efforts.
Data Presentation: SAR of this compound Analogs
The following table summarizes the in vitro activity of a series of N-aryl, N'-benzoylpiperazine analogs, including the initial hit compound 6 , which serves as a reference for this compound. The data includes the dissociation constant (KD) against Mtb BioA and the minimum inhibitory concentration (MIC) against wild-type Mtb H37Rv in both biotin-free and biotin-supplemented media.
| Compound | R¹ | R² | KD (nM) for BioA | MIC (µM) in Biotin-Free Medium | MIC (µM) in Biotin-Containing Medium |
| 6 | H | H | 155 | 26 | >100 |
| 10 | 4-F | H | 120 | 13 | >100 |
| 12 | 4-Cl | H | 95 | 6.5 | >100 |
| 15 | 4-CF₃ | H | 85 | 3.3 | >100 |
| 20 | H | 4-F | 110 | 13 | >100 |
| 21 | H | 4-Cl | 100 | 6.5 | >100 |
| 36 | - | - | 76 | 1.7 | >100 |
Note: Compound 36 is a conformationally constrained analog.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.
1. BioA Inhibition Assay (KD Determination)
The dissociation constant (KD) for each analog against M. tuberculosis BioA was determined using a fluorescence-based assay.
-
Enzyme and Substrates: Recombinant Mtb BioA was expressed and purified. 7-keto-8-aminopelargonic acid (KAPA) and S-adenosyl-L-methionine (SAM) were used as substrates.
-
Assay Principle: The assay measures the intrinsic fluorescence of the PLP cofactor in BioA. The binding of an inhibitor to the active site perturbs the PLP microenvironment, leading to a change in fluorescence intensity.
-
Procedure:
-
A solution of BioA in assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl) was placed in a microplate.
-
Serial dilutions of the test compounds were added to the wells.
-
The plate was incubated at room temperature to allow for binding equilibrium to be reached.
-
Fluorescence was measured using a plate reader with excitation and emission wavelengths appropriate for PLP (e.g., ~410 nm excitation, ~510 nm emission).
-
The KD was calculated by fitting the fluorescence change as a function of inhibitor concentration to a standard binding isotherm.
-
2. Minimum Inhibitory Concentration (MIC) Assay
The whole-cell antitubercular activity of the analogs was assessed using a broth microdilution method.[1]
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv was used.
-
Media: Assays were conducted in both biotin-free and biotin-supplemented (e.g., with 1 µM biotin) 7H9 broth base medium supplemented with oleic acid-albumin-dextrose-catalase (OADC).
-
Procedure:
-
Two-fold serial dilutions of the test compounds were prepared in 96-well microplates.
-
A standardized inoculum of Mtb H37Rv was added to each well.
-
The plates were incubated at 37°C for a defined period (e.g., 7-14 days).
-
Bacterial growth was assessed visually or by measuring optical density at 600 nm.
-
The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth.[1]
-
-
Target Engagement Confirmation: The lack of activity in biotin-containing medium and for some analogs, evaluation against BioA under- and overexpressing Mtb strains, was used to confirm that the antibacterial effect was due to the inhibition of the biotin synthesis pathway.[2]
Mandatory Visualizations
Biotin Synthesis Pathway in M. tuberculosis
The following diagram illustrates the key steps in the biotin biosynthesis pathway in M. tuberculosis, highlighting the role of BioA.
Caption: The biotin synthesis pathway in M. tuberculosis.
Experimental Workflow for SAR Studies
This diagram outlines the logical flow of experiments performed to establish the structure-activity relationship of this compound analogs.
Caption: Workflow for SAR studies of BioA inhibitors.
References
- 1. Structure-Based Optimization of Pyridoxal 5′-Phosphate-Dependent Transaminase Enzyme (BioA) Inhibitors that Target Biotin Biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Optimization of Pyridoxal 5'-Phosphate-Dependent Transaminase Enzyme (BioA) Inhibitors that Target Biotin Biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ML406 and CHM-1 as Inhibitors of Mycobacterium tuberculosis BioA
For Researchers, Scientists, and Drug Development Professionals
The urgent need for novel therapeutics to combat tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis, has driven significant research into new drug targets. One such promising target is the biotin biosynthesis pathway, which is essential for the bacterium's survival and is absent in humans, offering a potential therapeutic window. Within this pathway, the enzyme 7,8-diaminopelargonic acid synthase (BioA) has been identified as a critical component for the establishment and maintenance of chronic infection. This guide provides a detailed, data-driven comparison of two notable BioA inhibitors: ML406 and CHM-1.
Inhibitor Profiles
This compound is a potent small molecule inhibitor of M. tuberculosis BioA, identified through high-throughput screening. Its discovery has provided a valuable chemical probe to study the effects of BioA inhibition on mycobacterial growth and survival.
CHM-1 is another small molecule inhibitor of BioA that was identified from the Library of Pharmacologically Active Compounds (LOPAC). It has served as a benchmark compound in several studies focused on the discovery of new BioA inhibitors.
Quantitative Performance Data
The following table summarizes the key quantitative data for this compound and CHM-1, providing a direct comparison of their inhibitory activities at both the enzymatic and cellular levels.
| Parameter | This compound | CHM-1 | Reference |
| BioA Inhibition (IC50) | 30 nM | 0.44 µM | [1][2] |
| Whole-Cell Activity (MIC50) against M. tuberculosis H37Rv (without biotin) | 3.2 µM | 50 µM | [2] |
Note: Another study reported an IC50 of 2.42 µM for CHM-1.[3]
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to assess the efficacy of BioA inhibitors.
BioA Inhibition Assay (Coupled Fluorescence Displacement Assay)
This assay quantifies the enzymatic activity of BioA and its inhibition.
-
Reaction Principle: The assay is a coupled-enzyme reaction. First, BioA catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA). In the second step, the enzyme BioD utilizes DAPA to synthesize dethiobiotin (DTB).
-
Detection: The newly synthesized DTB displaces a fluorescently labeled DTB probe from streptavidin. This displacement results in an increase in fluorescence, which is directly proportional to the amount of DTB produced and thus to the activity of BioA.
-
Inhibition Measurement: The assay is performed in the presence of varying concentrations of the inhibitor (this compound or CHM-1). The concentration of the inhibitor that reduces the fluorescence signal by 50% is determined as the IC50 value.
Whole-Cell Growth Inhibition Assay (Mycobacterium tuberculosis)
This assay measures the ability of the inhibitors to prevent the growth of whole M. tuberculosis cells.
-
Bacterial Culture: M. tuberculosis H37Rv is cultured in a suitable liquid medium, typically Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and a carbon source like glycerol. For testing BioA inhibitors, the assay is performed in both biotin-free and biotin-supplemented media to confirm the on-target activity of the compounds.
-
Inhibitor Addition: The inhibitors are added to the bacterial cultures in a serial dilution format.
-
Incubation: The cultures are incubated at 37°C for a period of several days.
-
Growth Measurement: Bacterial growth is assessed by measuring the optical density at 600 nm (OD600) or by using a cell viability indicator dye like resazurin.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the inhibitor that prevents visible growth of the bacteria.
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.
Concluding Remarks
Based on the available data, this compound demonstrates significantly greater potency against the BioA enzyme in vitro, with an IC50 in the nanomolar range, compared to the micromolar IC50 of CHM-1. This superior enzymatic inhibition translates to a more potent whole-cell activity, as evidenced by its lower MIC50 value against M. tuberculosis.
While both compounds serve as valuable tools for studying the biotin biosynthesis pathway, the enhanced potency of this compound suggests it may be a more promising starting point for the development of novel anti-tubercular agents targeting BioA. Further studies, including pharmacokinetic and in vivo efficacy assessments, would be necessary to fully evaluate the therapeutic potential of these inhibitors. This guide provides a foundational comparison to aid researchers in the selection and application of these important chemical probes.
References
- 1. Exploration of Synergistic Action of Cell Wall-Degrading Enzymes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Susceptibilities of MDR Mycobacterium tuberculosis isolates to unconventional drugs compared with their reported pharmacokinetic/pharmacodynamic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.stanford.edu [med.stanford.edu]
Rise of a New Generation: Novel Inhibitors Challenge Existing Compounds in Targeting a Key Cholesterol Biosynthesis Enzyme
For Immediate Release
A new wave of highly potent and selective inhibitors targeting the 7-dehydrocholesterol reductase (DHCR7) enzyme is emerging from recent drug discovery efforts, offering promising avenues for research into disorders of cholesterol metabolism. These novel compounds, born from innovative synthetic chemistry and rigorous biological evaluation, demonstrate significant improvements in efficacy and specificity when compared to established experimental inhibitors and repurposed FDA-approved drugs. This guide provides a comprehensive comparison of these next-generation inhibitors, presenting key performance data, detailed experimental methodologies, and a visual representation of the underlying biological pathways.
The DHCR7 enzyme catalyzes the final step in the biosynthesis of cholesterol, a molecule crucial for cellular structure and function. Inhibition of DHCR7 leads to an accumulation of its substrate, 7-dehydrocholesterol (7-DHC), a hallmark of the genetic disorder Smith-Lemli-Opitz syndrome (SLOS). The development of potent and selective DHCR7 inhibitors is therefore of great interest to researchers studying SLOS and other conditions linked to cholesterol dysregulation.
Performance Benchmarks: A New Class of Inhibitors Takes the Lead
Recent studies have unveiled a novel class of N-phenethyltetrahydroisoquinolines that exhibit remarkable inhibitory activity against DHCR7.[1][2] In cellular assays, the lead compound from this series, designated as Compound 5f , demonstrated a half-maximal inhibitory concentration (IC50) orders of magnitude lower than that of the well-established experimental inhibitor, BM 15.766.[1][2] This superior potency indicates that a significantly lower concentration of Compound 5f is required to achieve the same level of DHCR7 inhibition, a critical factor in minimizing potential off-target effects.
For decades, the experimental compound AY9944 has been a cornerstone of DHCR7 research, widely used to induce a SLOS-like state in animal models.[3] While effective, AY9944 is known to have a complex pharmacological profile, potentially affecting other enzymes in the sterol biosynthesis pathway.[4] Furthermore, a number of FDA-approved medications, including the antipsychotic aripiprazole and the antidepressant trazodone , have been identified as off-target inhibitors of DHCR7.[1][5] While valuable as research tools, the clinical use of these drugs for their DHCR7 inhibitory properties is limited by their primary pharmacological activities and associated side effects.
The table below summarizes the comparative in vitro efficacy of these novel and established DHCR7 inhibitors.
| Compound Class | Exemplar Compound | Target | IC50 (nM) | Comparative Notes |
| Novel N-phenethyltetrahydroisoquinolines | Compound 5f | DHCR7 | 2.3[1][2] | Significantly more potent than the established inhibitor BM 15.766. |
| Established Experimental Inhibitor | BM 15.766 | DHCR7 | 500[1][2] | A standard comparator in DHCR7 inhibitor studies. |
| Established Experimental Inhibitor | AY9944 | DHCR7 | - | Widely used in animal models; potency can vary between assay systems. |
| Repurposed Antipsychotic Drug | Aripiprazole | DHCR7 (off-target) | - | Potent inhibitor, but with primary activity as a dopamine receptor modulator.[1][5] |
| Repurposed Antidepressant Drug | Trazodone | DHCR7 (off-target) | - | Also a potent DHCR7 inhibitor with primary serotonergic activity.[1][5] |
The Science Behind the Discovery: Experimental Protocols
The synthesis and evaluation of these novel DHCR7 inhibitors involved a multi-step process, beginning with chemical synthesis and culminating in rigorous biological testing.
Synthesis of Novel N-phenethyltetrahydroisoquinoline Derivatives
The synthesis of the novel N-phenethyltetrahydroisoquinoline derivatives is a key aspect of their development. While the full, detailed synthetic route for each analog is extensive, the general approach involves the construction of the core tetrahydroisoquinoline scaffold followed by the attachment of various phenethyl groups. The specific substitutions on both the tetrahydroisoquinoline and the phenethyl moieties are systematically varied to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against DHCR7.
In Vitro Evaluation of DHCR7 Inhibition
The potency of the novel compounds was determined using a whole-cell assay, a method that provides a physiologically relevant environment for assessing enzyme inhibition.
Cell Culture and Treatment:
-
Human-derived cell lines, such as HepG2, are cultured under standard conditions.
-
Cells are then treated with a range of concentrations of the test compounds (e.g., Compound 5f, BM 15.766) for a specified period, typically 24 to 48 hours.
Sterol Extraction and Analysis:
-
Following treatment, cellular lipids, including sterols, are extracted using organic solvents.
-
The extracted sterols are then derivatized to make them suitable for analysis by gas chromatography-mass spectrometry (GC-MS).[6]
-
GC-MS analysis allows for the separation and quantification of individual sterols, including cholesterol and the precursor 7-DHC.[6]
Determination of IC50 Values:
-
The inhibitory effect of the compounds is quantified by measuring the accumulation of 7-DHC relative to the total amount of cholesterol and 7-DHC.
-
The IC50 value, representing the concentration of the inhibitor that causes a 50% increase in the 7-DHC to cholesterol ratio, is then calculated from the dose-response curves.
Visualizing the Molecular Cascade
To understand the impact of these inhibitors, it is essential to visualize their point of intervention in the cholesterol biosynthesis pathway.
Caption: Inhibition of DHCR7 blocks the conversion of 7-dehydrocholesterol to cholesterol.
The development of this new class of N-phenethyltetrahydroisoquinoline-based DHCR7 inhibitors represents a significant advancement in the field. Their enhanced potency and selectivity pave the way for more precise research tools to investigate the role of DHCR7 in health and disease. Further in vivo studies will be crucial to determine their therapeutic potential and to fully characterize their pharmacokinetic and pharmacodynamic profiles.
Caption: Workflow for the synthesis and evaluation of novel DHCR7 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibitors of 7-Dehydrocholesterol Reductase: Screening of a Collection of Pharmacologically Active Compounds in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. JCI - 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome [jci.org]
Lack of Cross-Resistance Foreseen for Novel Anti-Tubercular Drug Candidate ML406
New research on inhibitors of the biotin biosynthesis pathway in Mycobacterium tuberculosis (Mtb) suggests that ML406, a potent inhibitor of the enzyme BioA, is unlikely to exhibit cross-resistance with current anti-tubercular drugs. This finding positions this compound and other molecules in its class as promising candidates for the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.
This compound distinguishes itself from the current arsenal of anti-tubercular agents through its novel mechanism of action. It targets 7,8-diaminopelargonic acid synthase (BioA), an essential enzyme in the biotin biosynthesis pathway of Mtb.[1][2] This pathway is critical for the bacterium's survival and persistence in the host.[2] As existing anti-tubercular drugs do not target this pathway, the likelihood of cross-resistance is inherently low.
While direct cross-resistance studies on this compound are not yet available in published literature, compelling evidence comes from a recent study on C48, a structurally related BioA inhibitor derived from the same initial compound screening. The study demonstrated that C48 retains potent activity against drug-sensitive, MDR, and XDR strains of Mtb, indicating that the common resistance mechanisms to frontline and second-line drugs do not affect the efficacy of this class of BioA inhibitors.[3]
Comparative In Vitro Activity of a BioA Inhibitor (C48)
The following table summarizes the minimum inhibitory concentrations (MICs) of the BioA inhibitor C48 against various Mtb strains, highlighting its consistent potency across different resistance profiles.
| Mycobacterium tuberculosis Strain | Resistance Profile | C48 MIC (µM) |
| Mtb 001K113 | XDR | 0.0156 |
| Mtb OK116 | XDR | < 0.024 |
| Mtb K37b00XR | XDR | 0.012 |
Data extracted from a study on the related BioA inhibitor C48, as a proxy for this compound activity.[3]
Signaling Pathway of Biotin Synthesis and Inhibition
The diagram below illustrates the biotin biosynthesis pathway in Mycobacterium tuberculosis and the point of inhibition by this compound and related compounds.
Caption: The biotin biosynthesis pathway in M. tuberculosis and the inhibitory action of this compound/C48 on the BioA enzyme.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of anti-tubercular agents against M. tuberculosis strains is typically determined using the broth microdilution method.
1. Preparation of Bacterial Inoculum:
-
M. tuberculosis strains are cultured on an appropriate medium, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).
-
The bacterial suspension is adjusted to a McFarland standard of 0.5, corresponding to approximately 1 x 10⁸ CFU/mL.
-
The inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
2. Preparation of Drug Dilutions:
-
The test compound (e.g., this compound) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial twofold dilutions of the compound are prepared in 96-well microplates using supplemented Middlebrook 7H9 broth.
3. Incubation:
-
The prepared bacterial inoculum is added to each well of the microplate containing the drug dilutions.
-
Control wells containing no drug (growth control) and no bacteria (sterility control) are included.
-
The plates are sealed and incubated at 37°C for 7 to 14 days.
4. Determination of MIC:
-
Bacterial growth is assessed visually or by using a growth indicator such as resazurin.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.
Experimental Workflow for Cross-Resistance Assessment
The following diagram outlines the workflow for assessing the cross-resistance of a new anti-tubercular compound like this compound.
Caption: Workflow for evaluating the cross-resistance of a novel anti-tubercular drug candidate.
References
- 1. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-Based Identification of Whole-Cell Active Inhibitors of Biotin Biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
The Promise of ML406: A Comparative Look at a Novel Anti-Tubercular Agent
For researchers, scientists, and drug development professionals, the emergence of novel anti-tubercular agents offers new hope in the fight against a resilient global health threat. ML406, a small molecule inhibitor of 7,8-diaminopelargonic acid (DAPA) synthase (BioA), an essential enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis (Mtb), represents a promising new therapeutic avenue. While in vivo efficacy studies for this compound are still anticipated, its potential can be evaluated by comparing its preclinical profile with that of other BioA inhibitors and standard-of-care tuberculosis drugs.
This guide provides a comparative analysis of this compound, focusing on its mechanism of action and preclinical characteristics, alongside a recently developed, potent BioA inhibitor, C48, for which in vivo data is available. This comparison, supplemented with data from standard anti-tubercular drugs, offers a framework for understanding the potential of this compound as a future therapeutic.
Mechanism of Action: Targeting Biotin Biosynthesis
This compound targets BioA, a critical enzyme in the biotin (vitamin H) synthesis pathway of Mtb. Biotin is an essential cofactor for carboxylase enzymes involved in fatty acid biosynthesis, a crucial process for the bacterium's survival and the construction of its unique cell wall. The absence of a homologous biotin biosynthesis pathway in humans makes BioA an attractive and specific drug target. By inhibiting BioA, this compound effectively starves the bacteria of this vital cofactor, leading to cell death.
Comparative Analysis of ML406 and Frontline Tuberculosis Drugs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel anti-tubercular agent ML406 against the current frontline drugs for tuberculosis (TB): isoniazid, rifampin, pyrazinamide, and ethambutol. This analysis is supported by available experimental data, detailed methodologies for key assays, and visualizations of the relevant biological pathways.
Executive Summary
Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. This compound is a promising small molecule inhibitor of the Mycobacterium tuberculosis enzyme BioA, which is essential for biotin biosynthesis and bacterial survival. This guide presents a comparative overview of this compound and the standard four-drug frontline TB treatment regimen, highlighting their distinct mechanisms of action and available efficacy data.
Data Presentation: Quantitative Comparison
The following table summarizes the available in vitro efficacy data for this compound and frontline TB drugs against Mycobacterium tuberculosis. It is important to note that the data for this compound is presented as an IC50 from a whole-cell growth inhibition assay, while the data for frontline drugs are Minimum Inhibitory Concentration (MIC) ranges from various studies. Direct comparison should be made with caution due to differences in experimental methodologies.
| Drug | Target | Mechanism of Action | In Vitro Efficacy (M. tuberculosis) |
| This compound | BioA (DAPA synthase) | Inhibition of biotin biosynthesis | IC50: 3.2 µM[1] |
| Isoniazid | InhA (Enoyl-ACP reductase) | Inhibition of mycolic acid synthesis (cell wall) | MIC: 0.01 - 0.25 µg/mL[2][3][4][5][6] |
| Rifampin | RNA polymerase (β-subunit) | Inhibition of RNA synthesis | MIC: 0.06 - 1.0 µg/mL[2][6][7][8] |
| Pyrazinamide | Pyrazinamidase (PncA) mediated | Disruption of membrane potential and fatty acid synthesis | MIC: ≤12.5 - 100 µg/mL (at neutral pH)[9][10][11] |
| Ethambutol | Arabinosyl transferases (EmbA, EmbB, EmbC) | Inhibition of arabinogalactan synthesis (cell wall) | MIC: 1 - 8 µg/mL[5][7][12][13][14] |
Mechanism of Action and Signaling Pathways
The frontline TB drugs target various essential pathways in M. tuberculosis. Isoniazid and ethambutol disrupt cell wall synthesis, rifampin inhibits transcription, and pyrazinamide interferes with membrane energetics. In contrast, this compound employs a novel mechanism by targeting the biotin biosynthesis pathway, which is crucial for the bacterium's metabolic processes.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination for Frontline TB Drugs (Broth Microdilution Method)
This protocol is a generalized procedure based on established methods for determining the MIC of anti-tubercular drugs.[2][3][15][16][17][18][19]
a. Preparation of Drug Solutions:
-
Stock solutions of isoniazid, rifampin, and ethambutol are prepared in sterile deionized water or an appropriate solvent (e.g., DMSO for rifampin) at a high concentration (e.g., 1280 µg/mL).
-
Pyrazinamide stock solution is prepared in sterile deionized water.
-
Serial two-fold dilutions are prepared in 96-well microtiter plates using Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase). For pyrazinamide, the broth is acidified to a pH of 5.8-6.0 or a neutral pH of 6.8 can be used with a defined minimal medium.[9][10][11][20][21]
b. Inoculum Preparation:
-
M. tuberculosis (e.g., H37Rv strain) is grown in Middlebrook 7H9 broth until the mid-log phase.
-
The bacterial suspension is adjusted to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
c. Incubation:
-
The inoculated microtiter plates are sealed and incubated at 37°C in a humidified incubator.
-
Incubation is carried out for 7 to 14 days.
d. MIC Determination:
-
The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of M. tuberculosis.
-
Growth can be assessed visually or by using a growth indicator such as resazurin, where a color change from blue to pink indicates bacterial viability.[2]
BioA (DAPA Synthase) Inhibition Assay for this compound
This protocol is based on the coupled fluorescent dethiobiotin displacement assay described for the evaluation of BioA inhibitors.[1][22][23][24][25]
a. Reagents and Buffers:
-
Reaction buffer: Bicine buffer (pH 8.6) containing NaHCO₃, MgCl₂, ATP, PLP, and a non-ionic detergent.
-
Enzymes: Purified M. tuberculosis BioA and BioD.
-
Substrates: 7-keto-8-aminopelargonic acid (KAPA) and S-adenosylmethionine (SAM).
-
Detection system: Fluorescently-labeled dethiobiotin (Fl-DTB) and streptavidin.
b. Assay Principle:
-
BioA catalyzes the conversion of KAPA to 7,8-diaminopelargonic acid (DAPA).
-
In a coupled reaction, BioD then converts DAPA to dethiobiotin (DTB).
-
The newly synthesized DTB displaces the fluorescently-labeled DTB from streptavidin, resulting in an increase in fluorescence.
-
Inhibition of BioA by this compound prevents the synthesis of DAPA and subsequently DTB, leading to no increase in fluorescence.
c. Assay Procedure:
-
The assay is performed in a 1536-well plate format.
-
This compound and control compounds are added to the wells.
-
A solution containing BioA, BioD, SAM, Fl-DTB, and streptavidin is dispensed into the wells.
-
The reaction is initiated by the addition of KAPA.
-
The plate is incubated at room temperature for a defined period (e.g., 45 minutes).
-
The reaction is quenched, and fluorescence is measured using a plate reader (excitation at ~485 nm, emission at ~530 nm).
d. Data Analysis:
-
The percentage of inhibition is calculated relative to no-drug controls.
-
The IC50 value, the concentration of this compound that causes 50% inhibition of BioA activity, is determined by fitting the dose-response data to a suitable model.
Conclusion
This compound represents a promising new avenue for TB drug development with its novel mechanism of action targeting the essential biotin biosynthesis pathway in M. tuberculosis. While direct comparative efficacy data with frontline drugs is still emerging, its potent in vitro activity warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers working to advance our understanding and treatment of tuberculosis. Continued research into this compound and other novel compounds is critical in the global fight against this devastating disease.
References
- 1. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Detection of multidrug-resistance in Mycobacterium tuberculosis by phenotype- and molecular-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Wild-Type MIC Distribution for Re-evaluating the Critical Concentration of Anti-TB Drugs and Pharmacodynamics Among Tuberculosis Patients From South India [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Different Drug Susceptibility Test Methods To Detect Rifampin Heteroresistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro MIC Values of Rifampin and Ethambutol and Treatment Outcome in Mycobacterium avium Complex Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethambutol MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. journals.asm.org [journals.asm.org]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 19. EUCAST: MIC Determination [eucast.org]
- 20. journals.asm.org [journals.asm.org]
- 21. journals.asm.org [journals.asm.org]
- 22. Mechanism-Based Inactivation by Aromatization of the Transaminase BioA Involved in Biotin Biosynthesis in Mycobaterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Target-Based Identification of Whole-Cell Active Inhibitors of Biotin Biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structure-Guided Development of a Potent BioA Inhibitor Validates Biotin Synthesis Inhibition as a Therapeutic Strategy for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
Validating the Anti-Mycobacterial Spectrum of ML406: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-mycobacterial spectrum of ML406, a potent inhibitor of the biotin biosynthesis enzyme BioA (DAPA synthase), with standard-of-care anti-tuberculosis agents. The data presented herein is intended to inform researchers on the potential of this compound as a broad-spectrum anti-mycobacterial agent.
Comparative Anti-Mycobacterial Activity
The in vitro activity of this compound was compared against key mycobacterial species, including the virulent Mycobacterium tuberculosis H37Rv and several clinically relevant non-tuberculous mycobacteria (NTM). Due to the limited availability of public data on the activity of this compound against NTMs, data for a structurally distinct, highly potent BioA inhibitor, C48, is included as a proxy to represent the potential activity of this inhibitor class against these species.[1] This is benchmarked against the first-line anti-tuberculosis drugs, isoniazid and rifampicin.
| Compound | Target | M. tuberculosis H37Rv MIC (µM) | M. smegmatis MIC (µM) | M. avium MIC (µM) | M. kansasii MIC (µM) |
| This compound | BioA (DAPA Synthase) | 3.2 | Data Not Available | Data Not Available | Data Not Available |
| C48 (BioA Inhibitor) | BioA (DAPA Synthase) | < 0.07[1] | Data Not Available | 0.5 - 1[1] | Data Not Available |
| Isoniazid | InhA (Mycolic Acid Synthesis) | 0.2 - 0.4 | 10 | >10 | 0.5 - 5 |
| Rifampicin | rpoB (RNA Polymerase) | 0.2 - 0.4 | 2 - 3 | 8 | 0.125 - 4 |
Note: The MIC values for C48 against NTMs are presented to illustrate the potential spectrum of a potent BioA inhibitor. Further studies are required to determine the specific activity of this compound against these non-tuberculous mycobacteria.
Mechanism of Action: Targeting Biotin Biosynthesis
This compound exerts its anti-mycobacterial effect by inhibiting 7,8-diaminopelargonic acid synthase (BioA), a key enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis.[2] This pathway is essential for the bacterium's survival and is absent in humans, making it an attractive target for novel therapeutics.
Caption: Biotin biosynthesis pathway in M. tuberculosis.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) for anti-mycobacterial compounds is crucial for assessing their potency and spectrum of activity. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for this purpose.
Microplate Alamar Blue Assay (MABA) Protocol
This protocol is adapted from standard MABA procedures for mycobacteria.[3][4]
1. Preparation of Mycobacterial Inoculum:
-
Mycobacterial strains (M. tuberculosis H37Rv, M. smegmatis, M. avium, M. kansasii) are cultured in appropriate liquid medium (e.g., Middlebrook 7H9 with ADC or OADC supplement) to mid-log phase.
-
The bacterial suspension is adjusted to a McFarland standard of 1.0 and then diluted to the final inoculum concentration (typically 1 x 10^5 to 5 x 10^5 CFU/mL).
2. Compound Preparation and Serial Dilution:
-
This compound, isoniazid, and rifampicin are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
In a 96-well microplate, serial two-fold dilutions of each compound are prepared in the appropriate culture medium.
3. Inoculation and Incubation:
-
The prepared mycobacterial inoculum is added to each well containing the serially diluted compounds.
-
Control wells containing only medium (sterility control) and medium with inoculum (growth control) are included.
-
The microplates are sealed and incubated at 37°C. Incubation times vary depending on the mycobacterial species (e.g., 5-7 days for M. tuberculosis, 2-3 days for M. smegmatis).
4. Alamar Blue Addition and Reading:
-
A freshly prepared solution of Alamar Blue reagent and 10% Tween 80 is added to each well.
-
The plates are re-incubated for 16-24 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.
Caption: Experimental workflow for the MABA.
Conclusion
This compound demonstrates potent activity against Mycobacterium tuberculosis H37Rv by targeting the essential biotin synthesis pathway. Preliminary data from a related BioA inhibitor suggests that this class of compounds may also possess a significant anti-mycobacterial spectrum against clinically important NTMs. Further direct experimental validation of this compound against a broader panel of mycobacterial species is warranted to fully elucidate its potential as a novel anti-mycobacterial agent. The experimental protocols outlined in this guide provide a standardized framework for conducting such validation studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Identification of a Drug Candidate against Mycobacterium avium Using Pandemic Response Box - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel inhibitors of M. tuberculosis growth using whole cell based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for ML406
For Immediate Implementation by Laboratory Personnel
Researchers, scientists, and drug development professionals are tasked with handling a wide array of chemical compounds. Among these, ML406, a potent inhibitor of the Mtb bioA enzyme, requires stringent adherence to safety protocols, not only in its application but critically in its disposal.[1][2] This document provides essential, immediate safety and logistical information, including operational and disposal plans to ensure the safe management of this compound waste, thereby fostering a secure and compliant laboratory environment.
I. This compound: Essential Safety and Hazard Data
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3] It is imperative that personnel handling this compound are fully aware of its chemical properties and associated hazards.
| Property | Value | Source |
| Chemical Name | 1-(4-(4-(Benzo[d][2][3]dioxole-5-carbonyl)piperazin-1-yl)phenyl)ethanone | [2] |
| Molecular Formula | C20H20N2O4 | [3] |
| Molecular Weight | 352.38 g/mol | [3] |
| CAS Number | 774589-47-8 | [3] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [3] |
| Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501 | [3] |
II. Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines the mandatory steps for the safe disposal of this compound. This procedure is designed to prevent environmental contamination and ensure the safety of all laboratory personnel.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear safety goggles with side-shields.[3]
-
Hand Protection: Use protective gloves.[3]
-
Skin and Body Protection: Wear impervious clothing.[3]
-
Respiratory Protection: Use a suitable respirator.[3]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Emergency Equipment: Ensure an accessible safety shower and eye wash station are present.[3]
2. Waste Segregation and Collection:
-
Do Not Mix Wastes: Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by a certified waste management professional.
-
Designated Waste Container: Collect all solid this compound waste (e.g., contaminated consumables, unused compound) in a clearly labeled, dedicated hazardous waste container. The container must be in good condition and compatible with the chemical.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, leak-proof hazardous waste container.
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name "this compound," the CAS number "774589-47-8," and the relevant hazard pictograms (e.g., harmful, environmental hazard).
3. Storage of this compound Waste:
-
Secure Storage: Store the sealed hazardous waste container in a cool, well-ventilated, and designated hazardous waste accumulation area.[3]
-
Incompatible Materials: Keep the waste container away from strong acids/alkalis and strong oxidizing/reducing agents.[3]
4. Final Disposal:
-
Engage a Certified Waste Disposal Service: The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[3][4] Do not attempt to dispose of this compound down the drain or in regular trash.[3]
-
Documentation: Maintain a detailed record of the waste generated, including the quantity and date of disposal.
III. Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagram illustrates the key decision points and actions required.
References
Personal protective equipment for handling ML406
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of ML406, a small molecule Mtb bioA (DAPA synthase) enzyme inhibitor. Adherence to these protocols is essential to ensure personal safety and minimize environmental impact.
Hazard Identification and Quantitative Data
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] While specific quantitative toxicological data such as an LD50 is not publicly available, its GHS classification provides a framework for understanding its potential hazard.
Hazard Classification and Properties of this compound
| Parameter | Value/Classification | Source |
| GHS Classification | Acute Toxicity, Oral (Category 4), H302; Acute Aquatic Toxicity (Category 1), H400; Chronic Aquatic Toxicity (Category 1), H410 | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Molecular Formula | C₂₀H₂₀N₂O₄ | [1] |
| Molecular Weight | 352.38 g/mol | [1] |
| Appearance | Powder | [1] |
| Occupational Exposure Limit (OEL) | Not established |
Note: Acute Toxicity, Oral (Category 4) generally corresponds to an LD50 range of 300 to 2000 mg/kg for rats.
Personal Protective Equipment (PPE) Protocol
A risk assessment should always be conducted prior to handling this compound to ensure the appropriate level of protection. The following PPE is mandatory for all procedures involving this compound.
Recommended Personal Protective Equipment for this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Provides good resistance to a range of chemicals and offers a clear indication of tearing. |
| Eye Protection | Safety goggles with side-shields or a face shield | Protects against splashes and airborne particles. |
| Body Protection | A fully fastened laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator | Recommended when handling the powder outside of a certified chemical fume hood to minimize inhalation. |
Experimental Protocol: Donning and Doffing of PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Procedure:
-
Hand Hygiene: Thoroughly wash and dry your hands.
-
Gown/Lab Coat: Put on a clean lab coat, ensuring it is fully buttoned.
-
Respirator/Mask: If required, don your respirator. Ensure it forms a tight seal around your face.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove gloves by peeling one off from the cuff, turning it inside out, and holding it in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off over the first glove.
-
Gown/Lab Coat: Unbutton your lab coat and remove it by touching only the inside surfaces. Fold it with the contaminated side inward.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove eye protection by handling the strap or earpieces.
-
Respirator/Mask: Remove your respirator without touching the front.
-
Hand Hygiene: Perform hand hygiene again.
Operational Plan for Handling this compound
3.1. Engineering Controls:
-
Ventilation: All work with this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Designated Area: Establish a designated area for handling this compound, clearly marked with appropriate hazard signs.
3.2. Handling Procedures:
-
Avoid the formation of dust and aerosols.
-
Use a spatula or other appropriate tools for transferring the powder.
-
Keep containers of this compound tightly sealed when not in use.
-
Wash hands thoroughly after handling, even if gloves were worn.
3.3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The container should be clearly labeled with the chemical name and all relevant hazard warnings.
Disposal Plan
4.1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weigh paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
4.2. Disposal Procedure:
-
Dispose of all this compound waste through an approved hazardous waste disposal service.
-
Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[1]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Visual Guides
The following diagrams illustrate the key workflows for ensuring safety when working with this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Decision logic for selecting the appropriate PPE when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
